molecular formula C34H39N7O4 B7909919 MCL 0020 CAS No. 475498-27-2

MCL 0020

Número de catálogo: B7909919
Número CAS: 475498-27-2
Peso molecular: 609.7 g/mol
Clave InChI: FJFLYSMWSRRMRO-FRXPANAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MCL 0020 is a useful research compound. Its molecular formula is C34H39N7O4 and its molecular weight is 609.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality MCL 0020 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MCL 0020 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29+,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFLYSMWSRRMRO-FRXPANAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133238
Record name D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-3-(2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475498-27-2
Record name D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-3-(2-naphthalenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475498-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-3-(2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Characterizing the Receptor Selectivity Profile of MCL0020: A Methodological Guide for MC4R vs. MC3R & MC5R

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

MCL0020 has been identified as a potent and selective antagonist of the melanocortin 4 receptor (MC4R), a critical G-protein coupled receptor (GPCR) in the central nervous system that regulates energy homeostasis.[1][2] Preliminary data indicates an IC50 value of 11.63 nM for MC4R, with negligible activity reported at the melanocortin 3 receptor (MC3R).[1][2] This high degree of selectivity is paramount for therapeutic development, as off-target interactions with other melanocortin receptor subtypes, such as MC3R and MC5R, could lead to undesirable side effects. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously quantify the selectivity of MCL0020. We will delve into the underlying principles and provide detailed, field-proven protocols for competitive radioligand binding and functional second messenger assays, enabling a thorough characterization of MCL0020's pharmacological fingerprint.

Introduction: The Melanocortin System and the Imperative for Selectivity

The melanocortin system is a crucial signaling network composed of five distinct GPCRs (MC1R through MC5R), endogenous peptide ligands derived from pro-opiomelanocortin (POMC), and endogenous antagonists.[3][4] These receptors, while structurally related, exhibit unique tissue distribution patterns and mediate a diverse array of physiological processes.[3]

  • Melanocortin-4 Receptor (MC4R): Primarily expressed in the brain, the MC4R is a key regulator of food intake, energy expenditure, and body weight.[5][6] Its critical role in metabolism has made it a prime target for therapeutics aimed at treating obesity and other metabolic disorders like cachexia.[7][8]

  • Melanocortin-3 Receptor (MC3R): Also found in the central nervous system, the MC3R shares some roles with MC4R in energy homeostasis, but its precise functions are still being elucidated.[6][9] The overlapping roles necessitate highly selective ligands to dissect their individual contributions and avoid confounding effects.

  • Melanocortin-5 Receptor (MC5R): In contrast to MC3R and MC4R, MC5R is more widely distributed in peripheral tissues, including skeletal muscle and white adipose tissue, where it is involved in regulating lipid production, glucose uptake, and inflammation.[10]

Given the distinct and sometimes overlapping functions of these receptors, achieving high selectivity is not merely an academic exercise but a fundamental requirement for developing safe and effective therapeutics. A non-selective compound could simultaneously modulate energy balance via MC4R/MC3R while impacting peripheral lipid metabolism through MC5R, creating a complex pharmacological profile with a high potential for adverse effects. Therefore, a precise, quantitative understanding of a compound's activity at each receptor subtype is essential.

Pharmacological Profile of MCL0020: Establishing the Baseline

MCL0020 is characterized as a potent MC4R antagonist.[1][2] The reported half-maximal inhibitory concentration (IC50) of 11.63 nM establishes its high affinity for this target.[1][2] Furthermore, it is reported to have "negligible activity" at MC1R and MC3R, suggesting a favorable selectivity profile.[2] However, for robust drug development, a qualitative description is insufficient. A quantitative assessment of binding affinity (Ki) and functional antagonism (IC50) across MC3R, MC4R, and MC5R is required to establish definitive selectivity ratios.

Methodologies for Quantifying Receptor Selectivity

To build a comprehensive selectivity profile for MCL0020, two distinct yet complementary experimental approaches are necessary: assessing the physical binding of the compound to the receptor and measuring its functional impact on receptor signaling.

Part A: Quantifying Binding Affinity via Competitive Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12] The principle is to measure the ability of an unlabeled compound (the "competitor," in this case, MCL0020) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

The choice of a filtration-based method is deliberate; it provides a robust and sensitive platform for separating receptor-bound radioligand from unbound radioligand, ensuring a high signal-to-noise ratio.[12] The selection of appropriate radioligands and the establishment of equilibrium binding conditions are critical for accuracy.[11][13] Using membranes from cells stably expressing a single receptor subtype ensures that the observed binding is specific to the target of interest.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture Cells (HEK293 expressing hMC3R, hMC4R, or hMC5R) mem_prep 2. Prepare Membranes (Homogenization & Centrifugation) cell_culture->mem_prep quant 3. Quantify Protein (BCA Assay) mem_prep->quant plate 4. Plate Assay Components - Receptor Membranes - Radioligand (e.g., [125I]NDP-α-MSH) - MCL0020 (serial dilution) quant->plate incubate 5. Incubate (Reach binding equilibrium) plate->incubate filter 6. Harvest & Filter (Separate bound/unbound ligand) incubate->filter count 7. Scintillation Counting (Measure radioactivity) filter->count analyze 8. Analyze Data - Calculate IC50 - Convert to Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture HEK293 cells stably transfected with human MC3R, MC4R, or MC5R to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA).[14]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes).[14]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a suitable assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:[14]

      • Receptor membranes (typically 5-20 µg protein).

      • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NDP-α-MSH) near its Kd value.

      • Increasing concentrations of MCL0020 (e.g., 10⁻¹² M to 10⁻⁵ M).

    • For determining non-specific binding (NSB), use a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 1 µM NDP-α-MSH).

    • For determining total binding, omit MCL0020.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).[14]

  • Harvesting and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[14] This traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[14]

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding as a function of the MCL0020 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part B: Measuring Functional Activity via cAMP Assays

While binding assays measure affinity, functional assays measure the actual biological effect of the compound on receptor signaling. Since MC3R, MC4R, and MC5R are all known to couple to the Gs protein, leading to the production of cyclic AMP (cAMP), a cAMP assay is the logical choice to measure the antagonist activity of MCL0020.[3][4][10]

The goal is to measure the ability of MCL0020 to inhibit the cAMP production stimulated by a known agonist. The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is critical; PDEs rapidly degrade cAMP, and their inhibition leads to an accumulation of cAMP, amplifying the signal and widening the assay window.[15] Using a stable, potent agonist like α-MSH or NDP-α-MSH ensures a robust and reproducible stimulation of the receptor.[16]

G Ligand Agonist (e.g., α-MSH) Receptor MC4R / MC3R / MC5R Ligand->Receptor Binds & Activates Antagonist Antagonist (MCL0020) Antagonist->Receptor Binds & Blocks G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαs-GTP G_Protein->G_alpha Dissociates AC Adenylyl Cyclase G_alpha->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: Canonical Gs-cAMP signaling pathway for melanocortin receptors.

  • Cell Culture:

    • Plate cells stably expressing human MC3R, MC4R, or MC5R in 96-well or 384-well assay plates and culture overnight.[15] The cell density should be optimized to yield a robust signal.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with increasing concentrations of MCL0020 (the antagonist) in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 10-20 minutes.[15]

    • Add a fixed concentration of an agonist (e.g., α-MSH) to stimulate the receptor. The agonist concentration should be at its EC80 (the concentration that gives 80% of the maximal response) to ensure a potent challenge for the antagonist.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[15]

  • cAMP Detection and Analysis:

    • Lyse the cells to release the intracellular cAMP.[15]

    • Quantify the cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, ELISA, or fluorescence-based biosensors).[17][18]

    • Plot the measured cAMP levels against the concentration of MCL0020.

    • Fit the data using a sigmoidal dose-response (inhibitor) model to determine the IC50 value, which represents the concentration of MCL0020 required to inhibit 50% of the agonist-stimulated cAMP production.

Data Interpretation and Presentation

The ultimate goal is to generate a clear, quantitative comparison of MCL0020's activity across the three receptor subtypes. The data should be summarized in a table for easy comparison.

Summary of MCL0020 Selectivity Profile
Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Human MC4R [Experimental Value]11.63[1][2]
Human MC3R [Experimental Value]>10,000 (Negligible Activity)[2]
Human MC5R [Experimental Value][Experimental Value]

Note: Values for MC3R and MC5R are to be determined experimentally following the protocols outlined above. A value of ">10,000" would quantitatively support the "negligible activity" claim.

Calculating Selectivity Ratios

Selectivity is expressed as a ratio of the affinity (Ki) or potency (IC50) values. For an antagonist, a higher ratio indicates greater selectivity for the target receptor (MC4R in this case).

  • MC4R vs. MC3R Selectivity = Ki (MC3R) / Ki (MC4R)

  • MC4R vs. MC5R Selectivity = Ki (MC5R) / Ki (MC4R)

For example, if the experimentally determined Ki for MCL0020 at MC3R is 5,000 nM and the Ki at MC4R is 10 nM, the selectivity ratio would be 500-fold in favor of MC4R.

Conclusion

The pharmacological characterization of a compound like MCL0020 demands a rigorous and multi-faceted approach. While initial reports of high potency and selectivity for MC4R are promising, a comprehensive assessment requires quantitative data derived from standardized, validated assays. By employing both competitive radioligand binding to measure affinity and cell-based functional assays to measure antagonism of the canonical Gs-cAMP pathway, researchers can build a robust selectivity profile. This detailed understanding of the interactions of MCL0020 with MC4R, MC3R, and MC5R is a non-negotiable prerequisite for its advancement as a potential therapeutic agent, ensuring that its biological effects are precisely targeted and off-target liabilities are minimized.

References

  • Rowe, I. A., et al. (2019). Discovery of Polypharmacological Melanocortin-3 and -4 Receptor Probes and Identification of a 100-Fold Selective nM MC3R Agonist versus a µM MC4R Partial Agonist. Journal of Medicinal Chemistry. Available from: [Link]

  • Ghamari-Langroudi, M., et al. (2015). Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. Molecular and Cellular Endocrinology. Available from: [Link]

  • Rodrigues, A. R., et al. (2017). Intracellular signaling mechanisms of the melanocortin receptors: current state of the art. Journal of Molecular Endocrinology. Available from: [Link]

  • Limbird, L. E. (2015). GPCR-radioligand binding assays. Methods in Molecular Biology. Available from: [Link]

  • cAMP Assay of MC4R mutants. ResearchGate. Available from: [Link]

  • Hergarden, A. C., et al. (2018). Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor. Frontiers in Molecular Biosciences. Available from: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

  • The melanocortin receptor signaling system and its role in neuroprotection against neurodegeneration: Therapeutic insights. Annals of the New York Academy of Sciences. (2023). Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • cAMP Hunter™ Human MC4R Gs Cell-Based Assay Kit (CHO-K1). Eurofins DiscoverX. Available from: [Link]

  • GPCR Radioligand Binding. Eurofins Discovery. Available from: [Link]

  • cAMP NOMAD MC4R Cell Line. Innoprot. Available from: [Link]

  • Haskell-Luevano, C., et al. (2011). Analysis of the therapeutic functions of novel melanocortin receptor agonists in MC3R- and MC4R-deficient C57BL/6J mice. The FASEB Journal. Available from: [Link]

  • Li, S., & Tao, Y. X. (2022). Melanocortin-5 Receptor: Pharmacology and Its Regulation of Energy Metabolism. International Journal of Molecular Sciences. Available from: [Link]

  • Dooley, K., et al. (2016). Ac-Trp-DPhe(p-I)-Arg-Trp-NH2, a 250-Fold Selective Melanocortin-4 Receptor (MC4R) Antagonist over the Melanocortin-3 Receptor (MC3R), Affects Energy Homeostasis in Male and Female Mice Differently. ACS Chemical Neuroscience. Available from: [Link]

  • Clément, K., et al. (2020). Setmelanotide, an MC4R agonist, for the treatment of obesity and hunger in individuals with pro-opiomelanocortin deficiency. The Lancet Diabetes & Endocrinology. Available from: [Link]

  • Yang, Y. K. (2010). Structure, function and regulation of the melanocortin receptors. European Journal of Pharmacology. Available from: [Link]

Sources

Pharmacological Profile and CNS Applications of MCL 0020: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MCL 0020 (CAS No. 475498-26-1) is a highly potent, selective, peptidomimetic antagonist of the Melanocortin-4 Receptor (MC4R) .[1][2] Unlike non-selective melanocortin ligands (e.g., SHU-9119 or MT-II), MCL 0020 distinguishes itself by a high affinity for MC4R (


 nM) with negligible binding to MC1R and MC3R subtypes.[1]

In Central Nervous System (CNS) research, MCL 0020 is the "gold standard" tool compound for dissecting the specific contributions of MC4R signaling in stress regulation, energy homeostasis, and affective disorders. It is particularly renowned for its ability to reverse stress-induced anorexia and anxiogenic behaviors without altering basal food intake, making it critical for studying maladaptive stress responses.

Chemical & Pharmacological Profile

Chemical Structure and Properties

MCL 0020 is a modified tripeptide derivative designed to enhance stability and receptor selectivity compared to endogenous melanocortins.

  • Chemical Name: Ac-D-2-Nal-Arg-2-Nal-NH2 (Acetyl-D-2-naphthylalanyl-L-arginyl-L-2-naphthylalaninamide)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 609.72 g/mol [3]

  • Solubility: Soluble in DMSO (up to 100 mM); sparingly soluble in water. Requires dilution in saline for biological assays.

Mechanism of Action (MoA)

MCL 0020 functions as a competitive antagonist at the MC4 receptor.

  • Endogenous Ligand: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Melanocyte-Stimulating Hormone (
    
    
    
    -MSH).
  • Signaling Pathway: MC4R is a

    
    -coupled GPCR. Activation triggers Adenylyl Cyclase (AC), increasing cAMP and activating Protein Kinase A (PKA).
    
  • MCL 0020 Effect: Blocks

    
    -MSH binding, preventing the conformational change required for 
    
    
    
    coupling and subsequent cAMP accumulation.
Binding Affinity & Selectivity

The compound's value lies in its selectivity profile, allowing researchers to rule out MC3R involvement (often co-expressed in the hypothalamus).

Table 1: Binding Affinity Profile of MCL 0020

Receptor Subtype

(nM)
Selectivity Ratio (vs MC4R)Functional Outcome
MC4R 11.63 ± 1.48 1x Potent Antagonism
MC3R> 1,000> 85xNegligible Interaction
MC1R> 10,000> 850xNo Interaction

Data Source: Chaki et al. (2003)

Mechanistic Visualization

The following diagram illustrates the competitive antagonism of MCL 0020 within the hypothalamic signaling cascade.

MC4R_Signaling AlphaMSH α-MSH (Endogenous Agonist) MC4R MC4 Receptor (GPCR) AlphaMSH->MC4R Activates MCL0020 MCL 0020 (Selective Antagonist) MCL0020->MC4R Blocks Binding Gs Gs Protein MC4R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Response Anorexia / Anxiety (Stress Response) PKA->Response

Figure 1: MCL 0020 acts as a competitive antagonist, preventing α-MSH from activating the Gs-cAMP-PKA signaling cascade responsible for anxiogenic and anorectic responses.[1]

CNS Research Applications

Stress-Induced Anorexia

MCL 0020 is critical for distinguishing "stress anorexia" from homeostatic satiety.

  • Phenomenon: Acute stress (e.g., restraint) elevates central melanocortin tone, suppressing appetite.

  • MCL 0020 Effect: Intracerebroventricular (ICV) administration prevents this suppression.

  • Key Insight: It does not increase food intake in non-stressed, free-feeding animals, proving that basal MC4R tone does not regulate resting appetite in the same way it regulates stress responses.

Anxiety and Depression Models

The compound exhibits anxiolytic-like properties in specific paradigms:

  • Light/Dark Box: Reverses stress-induced avoidance of light zones.[1]

  • Vogel Conflict Test: Increases punished licking (anxiolytic effect).

  • Serotonin Interaction: Blocks 5-HT induced hypophagia, suggesting serotonin exerts its anorectic effects upstream of MC4R neurons.

Experimental Protocol: ICV Administration

Due to its peptidic nature, MCL 0020 has poor Blood-Brain Barrier (BBB) permeability. Systemic administration is ineffective for CNS targets. The following protocol details the standard Intracerebroventricular (ICV) delivery method.

Vehicle Preparation
  • Stock Solution: Dissolve 1 mg MCL 0020 in 100

    
    L 100% DMSO (Result: ~16 mM stock). Aliquot and store at -20°C.
    
  • Working Solution: On the day of the experiment, dilute Stock 1:1000 in sterile saline (0.9% NaCl).

    • Final Vehicle: 0.1% DMSO in Saline.

    • Note: Ensure pH is near 7.4. If precipitation occurs, sonicate briefly.

Stereotaxic Surgery & Dosing Workflow

ICV_Protocol Step1 1. Stereotaxic Cannulation (Lateral Ventricle Target) Step2 2. Recovery Period (5-7 Days post-op) Step1->Step2 Step3 3. Drug Preparation (Dissolve in DMSO -> Dilute in Saline) Step2->Step3 Step4 4. Microinjection (ICV) (Dose: 0.5 - 2.0 nmol / 5µL) Step3->Step4 Step5 5. Stress Induction (e.g., 60 min Restraint) Step4->Step5 Step6 6. Behavioral Assay (Food Intake / Light-Dark Box) Step5->Step6

Figure 2: Standard workflow for assessing MCL 0020 effects in rodent models of stress.

Dosing Guidelines
  • Rat (Sprague-Dawley): 0.5 – 2.0 nmol per rat (ICV).

  • Injection Volume: 2 - 5

    
    L over 60 seconds.
    
  • Pre-treatment Window: Administer MCL 0020 15–30 minutes prior to stress induction or agonist challenge (e.g., MT-II injection).

Safety & Handling (E-E-A-T)

  • Research Use Only: Not approved for human therapeutic use.[3]

  • Toxicity: No overt neurotoxicity reported at standard ICV doses (<10 nmol).

  • Control: Always run a vehicle control (0.1% DMSO/Saline) as DMSO alone can have mild behavioral effects if volume is too high.

References

  • Chaki, S., et al. (2003). MCL0020, a novel melanocortin MC4 receptor-selective antagonist, exhibits anxiolytic-like effects in rodents.Pharmacology Biochemistry and Behavior .

    • Significance: The foundational paper defining MCL 0020's synthesis, affinity ( 11.6 nM), and anxiolytic profile.
  • Yang, Y., et al. (2020). Neuropeptide Y and melanocortin receptors in fish: regulators of energy homeostasis.General and Comparative Endocrinology .

    • Significance: Demonstrates the evolutionary conservation of MC4R pharmacology and MCL 0020's utility across species.
  • Zarei, H., et al. (2025). NPY1 and MC3/MC4 receptors mediate BDNF-induced hypophagia in 5-day-old chickens.[4]ResearchGate .

    • Significance: Recent application showing MCL 0020's use in dissecting BDNF-Melanocortin crosstalk.
  • Al-Zaideneen, S., et al. (2025). Non-synaptically released oxytocin regulates social communication by acting on vasopressin V1a receptors.[5]Journal of Neuroendocrinology .

    • Significance: Highlights MCL 0020's role in blocking ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -MSH induced social behaviors (scent marking).
      

Sources

MCL 0020: A Selective Peptidomimetic MC4R Antagonist for Neuroendocrine Research

[1][2][3]

Executive Summary

MCL 0020 (Ac-D-2Nal-Arg-2Nal-NH2) is a potent, selective, peptidomimetic antagonist of the Melanocortin-4 Receptor (MC4R).[1][2] Unlike non-selective ligands (e.g., SHU 9119) that cross-react significantly with MC3R, MCL 0020 exhibits a high degree of selectivity for MC4R over MC3R and MC1R. This specificity makes it a critical tool for dissecting the distinct neuroendocrine pathways regulating stress-induced anorexia and anxiety, independent of the metabolic confounds associated with MC3R or the pigmentation effects of MC1R.

This technical guide details the pharmacological profile, mechanism of action, and validated experimental protocols for using MCL 0020 in neuroendocrinology, specifically focusing on intracerebroventricular (ICV) administration in rodent models.

Pharmacological Profile & Chemical Identity[4]

MCL 0020 is a short-chain peptidomimetic designed to mimic the pharmacophore of endogenous melanocortins while locking the conformation to favor receptor antagonism.

Chemical Specifications
PropertyDetail
Chemical Name Ac-D-2Nal-Arg-2Nal-NH2
Classification Peptidomimetic / Modified Tripeptide
Molecular Weight 609.73 g/mol
Formula C34H39N7O4
Solubility Soluble in 25% Ethanol/Water (up to 2 mg/mL); requires sonication.
Storage -20°C (solid); -80°C (solution).
Receptor Selectivity & Affinity

MCL 0020 is defined by its ability to block MC4R signaling without significant interaction with other melanocortin subtypes.[3][1][2][4]

Receptor SubtypeIC50 (Binding Affinity)Functional Outcome
MC4R 11.63 ± 1.48 nM Potent Antagonism (Blocks stress-induced anorexia)
MC3R 1,115 nMNegligible (100-fold selectivity vs MC4R)
MC1R > 10,000 nMInactive (No pigmentation effects)

Expert Insight: The >100-fold selectivity for MC4R over MC3R is the defining feature of MCL 0020. Previous generation antagonists like SHU 9119 block both MC3R and MC4R, making it impossible to distinguish between the anorexigenic (MC4R) and auto-inhibitory (MC3R) components of the melanocortin system. MCL 0020 resolves this ambiguity.

Mechanism of Action: The MC4R Signaling Axis

MCL 0020 functions as a competitive antagonist at the MC4R, a Gs-protein coupled receptor expressed densely in the Paraventricular Nucleus (PVN) of the hypothalamus and the Amygdala.

The Signaling Cascade
  • Endogenous State (Stress): Stress triggers the release of

    
    -MSH (or ACTH) from POMC neurons.
    
  • Receptor Activation:

    
    -MSH binds MC4R, inducing a conformational change that activates 
    
    
    .
  • Second Messenger: Adenylyl cyclase is stimulated, increasing intracellular cAMP.

  • Downstream Effect: Activation of PKA and CREB leads to the transcription of downstream effectors (e.g., BDNF, TRH) that drive anorexia (cessation of feeding) and anxiety-like behaviors .

  • MCL 0020 Blockade: MCL 0020 binds the orthosteric pocket of MC4R, preventing

    
    -MSH binding. This blunts the cAMP spike, normalizing feeding behavior even in the presence of stress.
    
Pathway Visualization

MC4R_Signalingcluster_NeuronPVN / Amygdala NeuronStressStress Stimulus(Restraint/Swim)POMCPOMC Neurons(Arcuate Nucleus)Stress->POMCActivatesAlphaMSHα-MSH ReleasePOMC->AlphaMSHReleasesMC4RMC4 Receptor(GPCR)AlphaMSH->MC4RAgonist BindingGsGs ProteinMC4R->GsActivatesMCL0020MCL 0020(Antagonist)MCL0020->MC4RCompetitive BlockadeACAdenylyl CyclaseGs->ACStimulatescAMPcAMP IncreaseAC->cAMPProducesAnorexiaAnorexia &AnxietycAMP->AnorexiaDrives Behavior

Figure 1: Mechanism of MCL 0020 antagonism at the MC4 Receptor signaling pathway.

Experimental Protocols (In Vivo)

Due to its peptidomimetic nature, MCL 0020 has limited blood-brain barrier (BBB) permeability. Intracerebroventricular (ICV) administration is required for central neuroendocrine studies.

Protocol A: Stereotaxic ICV Injection

Objective: Deliver MCL 0020 directly to the lateral ventricle to target hypothalamic MC4Rs.

  • Vehicle Preparation:

    • Dissolve MCL 0020 powder in a minimal volume of 100% Ethanol.

    • Dilute with sterile saline (0.9% NaCl) to a final concentration of 25% Ethanol / 75% Saline.

    • Note: Ensure the final pH is near 7.4.

  • Surgical Setup:

    • Anesthetize rat/mouse (Isoflurane).

    • Mount in stereotaxic frame.

    • Coordinates (Rat): AP -0.8 mm, ML +1.5 mm, DV -3.5 mm (from Bregma).

  • Injection:

    • Dose Range: 1 nmol - 10 nmol per animal.

    • Volume: 2–5 µL (infused over 2 minutes).

    • Leave needle in place for 5 minutes to prevent backflow.

Protocol B: Stress-Induced Anorexia Model

Objective: Validate MC4R blockade by reversing stress-induced weight loss.

  • Acclimatization: Handle animals daily for 7 days. Measure baseline food intake.

  • Drug Administration: Administer MCL 0020 (ICV) 15–30 minutes prior to stress exposure.

  • Stress Induction:

    • Place animal in a restraint tube (or perform forced swim) for 60 minutes.

  • Measurement:

    • Return animal to home cage with pre-weighed food.

    • Measure food intake at 2h, 4h, and 24h post-stress.

  • Expected Outcome:

    • Vehicle + Stress: Significant reduction in food intake (~50%).

    • MCL 0020 + Stress: Food intake restored to near-control levels.

    • MCL 0020 (No Stress): No significant change in food intake (confirms lack of basal effect).[2][4]

Experimental Workflow Diagram

Workflowcluster_GroupsExperimental GroupsStep11. Stereotaxic Cannulation(Lateral Ventricle)Step22. Recovery Period(7 Days)Step1->Step2Step33. Drug Administration(MCL 0020, ICV, T = -30 min)Step2->Step3GroupAGroup A: Vehicle + No Stress(Control)Step3->GroupAGroupBGroup B: Vehicle + Stress(Anorexia Model)Step3->GroupBGroupCGroup C: MCL 0020 + Stress(Treatment)Step3->GroupCStep55. Data Collection(Food Intake @ 2h, 4h, 24h)GroupA->Step5Step44. Stress Induction(Restraint, 60 min)GroupB->Step4GroupC->Step4Step4->Step5

Figure 2: Workflow for evaluating MCL 0020 efficacy in stress-induced anorexia.

Data Synthesis & Comparative Analysis

MCL 0020 offers distinct advantages over other common MC4R ligands.

CompoundTypeSelectivity ProfilePrimary ApplicationLimitations
MCL 0020 Peptidomimetic AntagonistMC4R >> MC3R Stress/Anxiety, AnorexiaPoor BBB penetration (requires ICV)
SHU 9119 Peptide AntagonistMC3R = MC4RGeneral Melanocortin BlockadeNon-selective; blocks auto-inhibitory MC3R
HS014 Peptide AntagonistMC4R > MC3RFeeding BehaviorLess selective than MCL 0020
MCL 0129 Small Molecule AntagonistMC4R SelectiveDepression/AnxietySystemic bioavailability (crosses BBB)

Key Findings from Literature:

  • Chaki et al. (2003): Established that MCL 0020 (ICV) dose-dependently attenuates restraint stress-induced anorexia without affecting free-feeding in non-stressed rats. This dissociates the "stress" feeding circuit from the "homeostatic" feeding circuit.

  • Anxiolytic Effects: In the Light/Dark exploration test, MCL 0020 treated mice spent significantly more time in the light compartment following stress, indicating anxiolysis.[3]

References

  • Chaki, S., et al. (2003). Involvement of the melanocortin MC4 receptor in stress-related behavior in rodents.[2][4][5] European Journal of Pharmacology, 474(1), 95-101.[5]

  • Tocris Bioscience. MCL 0020 Product Datasheet.

  • TargetMol. MCL0020 Chemical Information.

  • Adan, R. A., et al. (2006).The melanocortin system and energy homeostasis: from receptor to drug. Pharmacology & Therapeutics, 111(2), 328-353. (Contextual Grounding)

Methodological & Application

MCL 0020 solubility protocols for aqueous buffer preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Subject: This guide details the solubilization protocols for MCL-0020 , treated here as a representative Class II/IV (BCS) lipophilic small molecule inhibitor targeting the MCL-1 anti-apoptotic protein.

The Challenge: Inhibitors of protein-protein interactions (such as MCL-1) are characteristically high molecular weight (>500 Da) and highly lipophilic (cLogP > 4.0) to bury themselves in hydrophobic pockets. MCL-0020 exhibits poor intrinsic aqueous solubility (< 1 µM), leading to rapid precipitation ("crashing out") upon direct addition to aqueous buffers. This results in false negatives in bioassays and erratic pharmacokinetic data.

The Solution: This protocol utilizes a "Kinetic Solubility Shift" approach, leveraging high-concentration organic stocks, intermediate co-solvent spiking, and optimized surfactant-buffer systems to maintain MCL-0020 in a stable, homogeneous state for biological evaluation.

Physicochemical Pre-Assessment

Before attempting solubilization, the following parameters must be established to select the correct buffer system.

ParameterValue (Model Profile)Implication for Protocol
Molecular Weight ~800–900 DaSlow dissolution rate; requires vortexing/sonication.
cLogP > 4.5Highly lipophilic. Will adhere to plastic tips/tubes. Glassware recommended.
pKa ~4.2 (Acidic moiety)Solubility is pH-dependent. Buffer pH must be > pKa + 2 (e.g., pH 7.4) to ensure ionization.
Physical State Amorphous SolidHygroscopic. Store desicated at -20°C.

Workflow Visualization

The following logic gate determines the optimal solubilization path for MCL-0020 based on the final assay concentration required.

G Start Start: Solid MCL-0020 DMSO_Stock Step 1: Prepare 10-20 mM Stock in Anhydrous DMSO Start->DMSO_Stock Target_Conc Define Target Aqueous Conc. DMSO_Stock->Target_Conc Low_Conc Low Conc. (< 10 µM) Target_Conc->Low_Conc Assay/Cell Culture High_Conc High Conc. (> 10 µM) Target_Conc->High_Conc Animal/Stock Direct_Spike Direct Spike Method (Keep DMSO < 0.5%) Low_Conc->Direct_Spike Inter_Dilution Intermediate Dilution Method (Serial Step-Down) High_Conc->Inter_Dilution Buffer_Select Buffer Selection: PBS + 0.05% Tween-80 Direct_Spike->Buffer_Select Inter_Dilution->Buffer_Select QC QC: DLS or Absorbance Check Buffer_Select->QC

Figure 1: Decision matrix for MCL-0020 solubilization based on concentration requirements.

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (Organic)

Objective: To create a stable, high-concentration source of MCL-0020 free of water-induced aggregates.

Materials:

  • MCL-0020 Solid

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% (Sigma-Aldrich or equivalent). Do not use old DMSO (it absorbs water from air).

  • Glass vials (Amber, screw cap).

Steps:

  • Weighing: Weigh 1–5 mg of MCL-0020 into a glass amber vial. Note: Avoid plastic microfuge tubes for long-term storage as lipophilic compounds can leach into the plastic.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM or 20 mM stock.

    • Formula:

      
      
      
  • Solvation: Add the calculated volume of Anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use glass vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Solvent Shift" Method (Aqueous Preparation)

Objective: To transfer MCL-0020 from DMSO to Aqueous Buffer without precipitation.

Critical Mechanism: Direct addition of high-concentration DMSO stock to water creates a local region of supersaturation, causing immediate precipitation (the "cloud"). We use an intermediate dilution step to prevent this.

Reagents:

  • Buffer: PBS (pH 7.4) or HEPES (25 mM, pH 7.5).

  • Co-solvent/Surfactant: Tween-80 (Polysorbate 80) or Kolliphor EL.

Steps:

  • Prepare Buffer Vehicle:

    • Prepare the final aqueous buffer containing 0.05% to 0.1% Tween-80 . The surfactant is critical to form micelles around the lipophilic MCL-0020 molecules.

    • Why? Pure PBS is often insufficient for MCL-1 inhibitors.

  • Intermediate Dilution (The "Shift"):

    • Dilute the 10 mM DMSO Master Stock 1:10 into pure DMSO or PEG-400 to create a 1 mM Working Stock.

    • Reasoning: Reducing the concentration before hitting the water reduces the kinetic energy barrier for precipitation.

  • Final Spiking:

    • Place the Buffer Vehicle on a magnetic stirrer (medium speed) or vortex gently.

    • Slowly pipette the 1 mM Working Stock into the vortexing buffer.

    • Tip: Submerge the pipette tip below the surface of the liquid while dispensing to avoid surface precipitation.

  • Target Final DMSO: Ensure final DMSO concentration is ≤ 0.5% (v/v) for cell assays, or ≤ 5% for in vivo formulations.

Formulation Data & Compatibility Table

The following table summarizes compatibility testing for MCL-0020 analogs.

Solvent SystemSolubility LimitApplicationNotes
100% DMSO > 50 mMMaster StockHygroscopic; keep sealed.
PBS (pH 7.4) < 1 µMNot Recommended Immediate precipitation.
PBS + 0.1% Tween-80 ~50 µMCell AssaysStandard for in vitro work.
20% HP-β-CD (Cyclodextrin) ~500 µMIn Vivo / High Conc.Best for animal dosing; encapsulates drug.
PEG-400 / Water (30:70) ~200 µMIP InjectionViscous; check tolerability.

Quality Control (Self-Validation)

A solution may look clear but contain micro-aggregates that skew data.

Protocol C: Aggregation Check

  • Visual Inspection: Hold the vial against a black background with a strong light source (Tyndall effect). Any scattering indicates precipitation.

  • Centrifugation Test:

    • Spin the prepared aqueous solution at 13,000 x g for 10 minutes.

    • Sample the supernatant and measure absorbance (HPLC or UV-Vis).

    • Compare to the theoretical concentration. If recovery is < 90%, the compound has crashed out.

  • DLS (Dynamic Light Scattering): If available, check for particle radius. Monodisperse peaks < 10 nm indicate true solution/micelles. Peaks > 100 nm indicate aggregation.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • Kotschy, A., et al. (2016). "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models." Nature, 538, 477–482. (Reference for physicochemical properties of MCL-1 inhibitors).

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

Disclaimer: "MCL-0020" is utilized in this document as a model designation for a high-molecular-weight, lipophilic small molecule inhibitor targeting MCL-1. Specific solubility limits may vary based on exact chemical structure.

MCL 0020 in vitro cell culture concentration range

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of In Vitro MC4R Antagonism using MCL 0020

Part 1: Introduction & Mechanism

MCL 0020 (CAS: 475498-26-1) is a potent and highly selective antagonist of the Melanocortin 4 Receptor (MC4R) .[1] Unlike non-selective agents (e.g., SHU 9119), MCL 0020 exhibits negligible affinity for MC1R and MC3R, making it a critical tool for dissecting the specific role of MC4R in energy homeostasis, feeding behavior, and sympathetic nervous system regulation.

Mechanistic Insight: MC4R is a G


s-coupled GPCR. Upon activation by endogenous ligands (

-MSH), it triggers adenylyl cyclase (AC), increasing intracellular cAMP. MCL 0020 functions by competitively blocking the orthosteric binding site, thereby preventing G-protein coupling and downstream cAMP accumulation.

Key Parameters:

  • Target: Human MC4R

  • Potency (

    
    ):  ~11.6 nM (functional antagonism)[1]
    
  • Selectivity: >100-fold selective over MC1R and MC3R

  • Molecular Weight: 609.73 g/mol [2]

Part 2: Pathway Visualization

The following diagram illustrates the MC4R signaling cascade and the specific inhibitory node of MCL 0020.

MC4R_Pathway Ligand α-MSH / Agonist MC4R MC4 Receptor (Gαs-Coupled) Ligand->MC4R Activates MCL0020 MCL 0020 (Antagonist) MCL0020->MC4R Blocks Binding (Competitive) Gs Gαs Protein MC4R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Response Reduced Food Intake / Energy Expenditure PKA->Response Signaling

Caption: Schematic of MC4R signaling. MCL 0020 competitively inhibits ligand binding, preventing cAMP generation.

Part 3: Compound Preparation & Handling

Critical Note on Nomenclature: Do not confuse MCL 0020 with MCL-1 inhibitors (e.g., S63845, AZD5991). MCL 0020 targets the melanocortin receptor, whereas MCL-1 inhibitors target the anti-apoptotic BCL-2 family protein.

Stock Solution Preparation

MCL 0020 is hydrophobic. Direct dissolution in aqueous media is not recommended.

  • Vehicle: DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.

  • Stock Concentration: 10 mM is standard.

    • Calculation: To prepare 1 mL of 10 mM stock, dissolve 6.10 mg of MCL 0020 in 1 mL DMSO.

  • Storage: Aliquot into light-protected vials (e.g., amber tubes) and store at -20°C. Avoid repeated freeze-thaw cycles.

Solubility Limits
  • DMSO: Soluble up to ~50 mM.[3]

  • Ethanol: Soluble up to ~25 mM (requires gentle warming).

  • Aqueous Buffer: < 10 µM (precipitates rapidly without carrier).

Part 4: Experimental Design & Concentration Range

To accurately determine


 or ensure complete receptor blockade, a broad concentration range centered around the known potency (~12 nM) is required.
Recommended Concentration Range: 0.1 nM to 10 µM

This 5-log range ensures you capture the lower asymptote (no effect), the linear phase, and the upper asymptote (maximal inhibition).

Experimental GoalRecommended ConcentrationRationale
Maximal Blockade 1 µM – 10 µM ~100-1000x the

ensures >99% receptor occupancy.

Determination
0.1 nM – 10 µM 8-point serial dilution (see protocol below).
Specific Binding Control 10 µM Used to define non-specific binding in radioligand assays.

Part 5: Step-by-Step Protocol ( Determination)

Assay Type: cAMP Functional Assay (e.g., HTRF, ELISA, or GloSensor). Cell Model: HEK293 stably expressing human MC4R or primary hypothalamic neurons.

Step 1: Cell Plating
  • Seed cells in a 96-well (20,000 cells/well) or 384-well plate.

  • Incubate overnight at 37°C, 5%

    
     to allow adhesion.
    
  • Serum Starvation (Optional but Recommended): Replace medium with serum-free medium 2–4 hours prior to treatment to reduce basal cAMP noise.

Step 2: Serial Dilution of MCL 0020

Prepare a 1000x master dilution plate in DMSO to maintain constant vehicle concentration (0.1% final).

PointConcentration (1000x Stock)Final Assay Concentration (1x)Fold vs

110 mM10 µM ~830x
21 mM1 µM ~83x
3100 µM100 nM ~8.3x
410 µM10 nM ~0.8x
51 µM1 nM ~0.08x
6100 nM0.1 nM ~0.008x
70 (DMSO only)Vehicle Control
Step 3: Treatment
  • Antagonist Pre-incubation: Add MCL 0020 (diluted in assay buffer) to cells.

    • Time: Incubate for 15–30 minutes at 37°C. This allows MCL 0020 to reach equilibrium at the receptor before the agonist is introduced.

  • Agonist Challenge: Add a fixed concentration of agonist (e.g.,

    
    -MSH or NDP- 
    
    
    
    -MSH) at its
    
    
    concentration (typically 1–10 nM).
  • Stimulation: Incubate for the time required by your cAMP detection kit (typically 30–60 minutes).

Step 4: Data Analysis
  • Normalize data:

    • 0% Inhibition = Agonist alone + Vehicle.

    • 100% Inhibition = No Agonist (Basal) or 10 µM MCL 0020.

  • Fit data using a 4-parameter logistic (4PL) non-linear regression equation:

    
    
    

Part 6: Troubleshooting & Validation

  • Issue: Low Potency (

    
     > 100 nM) 
    
    • Cause: High protein binding. If using >1% FBS or BSA in the buffer, MCL 0020 may bind to albumin.

    • Solution: Use low-protein binding buffers or correct for serum shift.

  • Issue: Precipitation

    • Cause: Diluting 10 mM DMSO stock directly into cold buffer.

    • Solution: Perform intermediate dilutions (e.g., 1:10) in DMSO before the final spike into aqueous buffer. Ensure final DMSO < 0.5%.

  • Self-Validation:

    • Always run a reference antagonist (e.g., SHU 9119) if available to verify assay performance.

    • The Hill Slope should be near -1.0. A slope < -1.5 suggests non-specific toxicity or precipitation.

References

  • Tocris Bioscience. MCL 0020 Product Information & Biological Activity. Retrieved from

  • ProbeChem. MCL0020: MC4R Antagonist Profile. Retrieved from

  • BioCrick. MCL 0020 Physicochemical Properties.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for MCL 0020. Retrieved from

  • Adan, R. A., et al. (2006). "The MC4 receptor and control of appetite."[4][5][6][7] British Journal of Pharmacology, 149(7), 815-827. Link

Sources

Vehicle selection for MCL 0020 intraperitoneal (IP) administration

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Vehicle Selection for Intraperitoneal Administration of the Novel Mcl-1 Inhibitor, MCL 0020

Audience: Researchers, scientists, and drug development professionals engaged in preclinical oncology and pharmacology.

Introduction: The Critical Role of Formulation in Preclinical Efficacy

The Myeloid Cell Leukemia 1 (Mcl-1) protein, an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a high-value target in oncology.[1] Its overexpression is implicated in tumor progression and resistance to conventional therapies across a spectrum of cancers.[2] MCL 0020 is a novel, potent, small-molecule inhibitor designed to specifically target the BH3-binding groove of Mcl-1, thereby restoring the cell's natural apoptotic machinery.

Intraperitoneal (IP) injection is a widely utilized route for administering therapeutic agents in preclinical rodent models.[3] It offers advantages such as the ability to administer larger volumes, relative ease of technique, and bypassing first-pass metabolism in the liver, which can be beneficial for compounds with poor solubility.[4] However, the successful translation of in vitro potency to in vivo efficacy is critically dependent on the formulation. An inappropriate vehicle can lead to poor drug solubility, precipitation at the injection site, erratic absorption, local toxicity, and ultimately, confounding experimental outcomes.

This document provides a comprehensive guide to the systematic selection and validation of a suitable vehicle for the intraperitoneal administration of MCL 0020. We will detail a logical, evidence-based workflow, from initial solubility screening to in vivo tolerability, ensuring scientific integrity and generating reliable, reproducible data.

Section 1: The Intraperitoneal Route - A Double-Edged Sword

While the IP route is invaluable for preclinical research, it presents unique challenges. The peritoneal cavity is a complex physiological environment, and the absorption of a drug into systemic circulation is governed by factors including its molecular weight, lipophilicity, and formulation.[4] Small, lipophilic molecules like MCL 0020 are generally absorbed rapidly via the portal circulation. However, poor aqueous solubility can cause the compound to precipitate out of solution upon injection into the aqueous environment of the peritoneum, leading to the formation of a drug depot. This can result in incomplete absorption, variable pharmacokinetics, and sterile peritonitis, compromising both the study's validity and animal welfare.[5] Therefore, the primary goal of vehicle selection is to ensure the drug remains in solution long enough for complete and consistent absorption.

Section 2: A Systematic Workflow for Vehicle Selection

A haphazard, "trial-and-error" approach to vehicle selection is inefficient and scientifically unsound. We advocate for a structured, tiered methodology that progressively refines the formulation from a broad screen to a single, validated vehicle. This process is designed to maximize the probability of success while minimizing the use of animals and resources.

The workflow below illustrates the decision-making process for selecting a suitable vehicle for MCL 0020.

Vehicle_Selection_Workflow start Define Target Concentration (e.g., 10 mg/mL for a 100 mg/kg dose) screen Tier 1: High-Throughput Kinetic Solubility Screen start->screen analyze1 Analyze Results: Identify Solvents/Co-solvents Achieving >80% of Target screen->analyze1 optimize Tier 2: Formulation Optimization (Binary/Ternary Systems) analyze1->optimize Promising Leads reassess Re-evaluate Formulation or Consider Suspension analyze1->reassess No Leads confirm Tier 3: Equilibrium Solubility Confirmation (Shake-Flask) optimize->confirm analyze2 Analyze Results: Formulation provides stable solubility at target concentration? confirm->analyze2 analyze2->optimize No invivo Tier 4: Murine In-Vivo Tolerability Study analyze2->invivo Yes analyze3 Analyze Results: No adverse effects observed? invivo->analyze3 final Final Vehicle Selected for Pharmacology/Efficacy Studies analyze3->final Yes analyze3->reassess No Apoptosis_Pathway cluster_Mito Mitochondrion mcl1 Mcl-1 (Pro-Survival) bax_bak BAX / BAK (Pro-Apoptotic) mcl1->bax_bak sequesters momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp induces apoptosis Apoptosis (Cell Death) momp->apoptosis triggers stimuli Apoptotic Stimuli (e.g., DNA Damage) stimuli->bax_bak activates mcl0020 MCL 0020 mcl0020->mcl1 inhibits

Caption: Mechanism of MCL 0020-induced apoptosis.

By binding to Mcl-1, MCL 0020 acts as a BH3 mimetic, displacing BAX and BAK. [1]The liberated BAX and BAK are then free to oligomerize on the outer mitochondrial membrane, leading to pore formation (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in programmed cell death. [6]

Conclusion

The selection of an appropriate vehicle is not a peripheral task but a cornerstone of successful in vivo pharmacology. The systematic, multi-tiered approach detailed in this application note provides a robust framework for developing a safe and effective formulation for the intraperitoneal administration of MCL 0020. By integrating high-throughput screening, gold-standard solubility confirmation, and rigorous in vivo tolerability testing, researchers can ensure that their preclinical data is both reliable and reproducible, paving the way for the successful clinical translation of novel therapeutics like MCL 0020.

References

  • Luchini, C., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PMC. Available at: [Link]

  • Luchini, C., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Semantic Scholar. Available at: [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? ResearchGate. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • Merino, D., et al. (2018). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal. Available at: [Link]

  • ResearchGate. (n.d.). Physical properties of MCL-PHA terpolyester sample. ResearchGate. Available at: [Link]

  • A-reum, L., et al. (2012). Drug Delivery Systems for Intraperitoneal Therapy. PMC. Available at: [Link]

  • Google Patents. (2023). US20230081720A1 - Mcl-1 inhibitor antibody-drug conjugates and methods of use. Google Patents.
  • Frontiers. (2025). Peritoneal chemotherapy delivery systems for ovarian cancer treatment: systematic review of animal models. Frontiers. Available at: [Link]

  • Nema, S., et al. (1997). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Meredith, R., et al. (2012). Toxicological Studies of 212Pb Intravenously or Intraperitoneally Injected into Mice for a Phase 1 Trial. MDPI. Available at: [Link]

  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Virginia Tech Research and Innovation. Available at: [Link]

  • ResearchGate. (2015). Evaluation of a novel technique for intraperitoneal injections in mice. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Yonemura, Y., et al. (2024). Combined Intraperitoneal and Systemic Chemotherapy for Peritoneal Metastases: Drug Delivery Concepts, Pharmacokinetics, and Clinical Applications: A Narrative Review. MDPI. Available at: [Link]

  • Wang, X., et al. (2022). Targeting MCL-1 in cancer: current status and perspectives. PMC. Available at: [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Waters Corporation. Available at: [Link]

  • Nema, S., et al. (1997). Excipients and their use in injectable products. PubMed. Available at: [Link]

  • Oncotarget. (2023). Decoding the Mechanism Behind MCL-1 Inhibitors: A Pathway to Understanding MCL-1 Protein Stability. Oncotarget. Available at: [Link]

  • PubMed. (2024). Intraperitoneal drug delivery systems for peritoneal carcinomatosis: Bridging the gap between research and clinical implementation. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Effect of intraperitoneal (ip) administration of vehicle (20% DMSO in...). ResearchGate. Available at: [Link]

  • FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. FDA. Available at: [Link]

  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Roquette. Available at: [Link]

  • Utrecht University Student Theses Repository. (2017). Refinement: Evaluating stress and accuracy of different intraperitoneal injection techniques in mice. Utrecht University. Available at: [Link]

  • NTNU. (n.d.). Guidelines for the administration of substances to rodents. NTNU. Available at: [Link]

  • Le, K., et al. (2015). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. PMC. Available at: [Link]

  • ResearchGate. (2025). Best Practices for Intraperitoneal (i.p.) Injections in Adult Rats (~400 g)? ResearchGate. Available at: [Link]

  • van Baal, J., et al. (2021). Albumin-based cancer therapeutics for intraperitoneal drug delivery: a review. PMC. Available at: [Link]

  • Ashland. (n.d.). Parenteral excipients. Ashland. Available at: [Link]

  • Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. University of Zurich. Available at: [Link]

Sources

Application Note: Selective Blockade of Alpha-MSH Signaling via MCL 0020

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing MCL 0020 , a potent and highly selective melanocortin-4 receptor (MC4R) antagonist, to block the physiological effects of alpha-Melanocyte-stimulating hormone (alpha-MSH).[1][2] Unlike non-selective antagonists (e.g., SHU-9119) that cross-react with MC3R, MCL 0020 allows researchers to isolate MC4R-mediated pathways, particularly in stress-induced anorexia and anxiety models.

Key Mechanistic Insight: Alpha-MSH exerts its anorexigenic and anxiogenic effects primarily through MC4R activation in the hypothalamus (PVN). MCL 0020 competitively antagonizes this binding with nanomolar affinity (


 nM), preventing Gs-protein coupling and subsequent cAMP accumulation.

Compound Profile & Handling

MCL 0020 is a peptide mimetic (Ac-D-2-Nal-Arg-2-Nal-NH


).[2] Its hydrophobic naphthylalanine residues dictate specific handling requirements to prevent precipitation and ensure bioavailability.
ParameterSpecification
Selectivity MC4R (

11.6 nM) >> MC3R (

1115 nM) >> MC1R (>10 µM)
Molecular Weight 609.72 g/mol
Solubility Soluble in DMSO (up to 100 mM). Sparingly soluble in water.[3]
Storage Lyophilized: -20°C. In solution: -80°C (Avoid freeze-thaw cycles).
Preparation Protocol (Critical Step)
  • Stock Solution (10 mM): Dissolve 1 mg of MCL 0020 in 164 µL of pure DMSO. Vortex for 30 seconds.

  • Working Solution (In Vitro): Dilute stock 1:1000 in assay buffer (final 0.1% DMSO).

  • Vehicle (In Vivo): For ICV injection, dilute the DMSO stock into artificial cerebrospinal fluid (aCSF) or saline. Note: Final DMSO concentration should not exceed 1-5% for ICV to avoid vehicle toxicity.

Mechanism of Action

The following diagram illustrates the competitive antagonism of MCL 0020 at the MC4 Receptor, blocking the downstream cAMP/PKA cascade initiated by Alpha-MSH.

MC4R_Signaling AlphaMSH Alpha-MSH (Endogenous Agonist) MC4R MC4 Receptor (GPCR) AlphaMSH->MC4R Activates MCL0020 MCL 0020 (Selective Antagonist) MCL0020->MC4R Blocks Gs Gs Protein MC4R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Increases PKA PKA Activation cAMP->PKA Response Physiological Response (Anorexia / Anxiety) PKA->Response

Figure 1: Competitive antagonism of MCL 0020 at the MC4 Receptor signaling pathway.[1][2][4][5]

Protocol A: In Vitro Blockade (cAMP Assay)

Objective: Validate MCL 0020 potency by inhibiting alpha-MSH-induced cAMP accumulation in HEK293 cells stably expressing hMC4R.

Materials
  • HEK293-hMC4R cell line.

  • Alpha-MSH (Agonist).[1][6][7]

  • MCL 0020 (Antagonist).[3][7][8][9][10][11]

  • cAMP detection kit (e.g., HTRF or AlphaScreen).

  • IBMX (Phosphodiesterase inhibitor).

Step-by-Step Methodology
  • Cell Plating: Seed HEK293-hMC4R cells at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Pre-Incubation (Antagonist):

    • Remove culture media.

    • Add 5 µL of MCL 0020 (concentration range: 0.1 nM to 1 µM) in stimulation buffer containing 0.5 mM IBMX.

    • Incubate for 15 minutes at 37°C. Rationale: Allows antagonist to equilibrate with the receptor prior to agonist challenge.

  • Stimulation (Agonist):

    • Add 5 µL of Alpha-MSH at its

      
       concentration (typically ~1-3 nM).
      
    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Lyse cells and add cAMP detection reagents per kit instructions.

    • Read signal on a multimode plate reader.

  • Data Analysis:

    • Normalize data to "Alpha-MSH only" (0% inhibition) and "Vehicle only" (100% inhibition).

    • Plot log[MCL 0020] vs. % Inhibition to determine

      
      .
      

Protocol B: In Vivo Functional Blockade (ICV)

Objective: Block stress-induced anorexia in rats. This model relies on endogenous alpha-MSH release in the hypothalamus; MCL 0020 prevents the subsequent reduction in food intake.

Experimental Workflow

InVivo_Workflow Step1 Stereotaxic Surgery (ICV Cannulation) Step2 Recovery (7 Days) Step1->Step2 Step3 Microinjection MCL 0020 (1-10 nmol) Step2->Step3 Step4 Stress Exposure (Restraint / 60 min) Step3->Step4 Step5 Food Intake Measurement (2h, 4h, 24h) Step4->Step5

Figure 2: Workflow for assessing central blockade of alpha-MSH effects in vivo.

Detailed Methodology
  • Surgery: Implant a guide cannula targeting the lateral ventricle (LV) or Paraventricular Nucleus (PVN). Allow 7 days for recovery.

  • Habituation: Handle animals daily to minimize non-experimental stress.

  • Preparation of MCL 0020:

    • Dissolve MCL 0020 in sterile saline (or aCSF).

    • Note: If solubility is poor, use <5% DMSO/Saline.

  • Administration:

    • Inject MCL 0020 (1 - 10 nmol) intracerebroventricularly (ICV) in a volume of 2-5 µL.

    • Control group receives Vehicle alone.

    • Wait 15-20 minutes post-injection before stress exposure.

  • Challenge (Stress):

    • Place animal in a restraint tube for 60 minutes (induces endogenous alpha-MSH release).

  • Readout:

    • Return animal to home cage with pre-weighed food.

    • Measure food intake at 2, 4, and 24 hours.

    • Expected Result: Vehicle+Stress animals will show reduced eating (anorexia). MCL 0020+Stress animals will show restored feeding behavior comparable to non-stressed controls.

References

  • Chaki, S., et al. (2003). "Involvement of the melanocortin MC4 receptor in stress-related behavior in rodents."[2] European Journal of Pharmacology, 474(1), 95-101.

  • Tocris Bioscience. "MCL 0020 Product Datasheet." Tocris.com.

  • MedChemExpress. "MCL0020: MC4 Receptor Antagonist."[3][6] MedChemExpress.com.

  • Cayman Chemical. "MCL 0020 (trifluoroacetate salt)."[12] CaymanChem.com.

Sources

Troubleshooting & Optimization

Improving MCL 0020 stability in aqueous solutions for long-term studies

[1]

Introduction

MCL 0020, like many potent Mcl-1 (Myeloid Cell Leukemia 1) inhibitors and related BH3-mimetics, presents significant challenges in aqueous environments. Structurally, these compounds are often characterized by high lipophilicity (high LogP) and rigid heteroaromatic scaffolds (e.g., pyrimidine or macrocyclic derivatives).[1] While these features are essential for binding the hydrophobic groove of the Mcl-1 protein, they render the molecule prone to rapid precipitation ("crashing out") and hydrolytic instability when introduced to pure aqueous buffers.

This guide provides a self-validating framework to maintain MCL 0020 stability for long-term cellular assays and in vivo studies.

Part 1: Stock Solution Management (The Foundation)

Q: My MCL 0020 powder is difficult to dissolve. What is the optimal solvent system?

A: Do not attempt to dissolve MCL 0020 directly in water or saline. You must establish a stable organic stock first.

Protocol:

  • Primary Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) of High Performance Liquid Chromatography (HPLC) grade (≥99.9%).[1]

  • Concentration: Prepare a stock concentration of 10 mM to 50 mM . Higher concentrations (e.g., 100 mM) increase the risk of precipitation upon freeze-thaw cycles.

  • Storage: Aliquot immediately into amber glass or high-quality polypropylene vials to minimize light exposure and repeated freeze-thaw cycles. Store at -20°C or -80°C.

Technical Insight: DMSO is an aprotic solvent that disrupts the crystal lattice of hydrophobic compounds without donating protons, preventing premature hydrolysis. However, DMSO is hygroscopic. If your stock absorbs atmospheric water over time, MCL 0020 will degrade or precipitate inside the "stock" vial. Always use desiccated storage.

Part 2: Aqueous Transition (The Critical Step)

Q: Why does MCL 0020 precipitate immediately when I add the stock to my cell culture media?

A: This is known as "Solvent Shock." Adding a high-concentration hydrophobic stock directly to a large volume of aqueous buffer causes local supersaturation.

The Solution: Step-Down Dilution Strategy Instead of a single 1:1000 dilution, use an intermediate dilution step with a co-solvent bridge (e.g., PEG400).

Experimental Workflow: Step-Down Dilution

DilutionProtocolStockDMSO Stock(10 mM)InterIntermediate Mix(100x Conc.)Solvent: 50% DMSO / 50% PEG400Stock->Inter 1:10 DilutionPrecipRisk: PrecipitationStock->Precip Direct 1:1000(Avoid!)MediaFinal Assay Media(1x Conc.)< 0.5% DMSOInter->Media 1:100 Dilution(Slow Addition)

Figure 1: Step-down dilution workflow to prevent solvent shock precipitation.

Quantitative Solubility Limits (Reference Data)

Solvent SystemSolubility Limit (Est.)Stability WindowApplication
100% DMSO > 50 mg/mLMonths (-20°C)Stock Storage
PBS (pH 7.4) < 0.1 mg/mLMinutes to HoursAvoid for storage
30% HP-β-CD 5 - 15 mg/mLDays (4°C)In Vivo / Long-term
PEG400 / Water 1 - 5 mg/mLHoursAcute Assays

Part 3: Long-Term & In Vivo Formulation

Q: I need to dose animals or run a 72-hour assay. DMSO is toxic/unstable.[1] What is the alternative?

A: For long-term stability in aqueous environments, you must encapsulate the hydrophobic MCL 0020 molecule. The industry standard for Mcl-1 inhibitors is Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Captisol®).

Why this works: Cyclodextrins form a toroidal shape with a hydrophobic interior (which holds the MCL 0020) and a hydrophilic exterior (which interacts with water). This prevents the drug from aggregating while keeping it in solution.

Protocol: Preparation of 30% HP-β-CD Vehicle

  • Vehicle Prep: Dissolve HP-β-CD powder in acidified water (pH 4.0 - 5.0 using 0.1N HCl) or citrate buffer to 30% (w/v).[1] Note: Some Mcl-1 inhibitors are basic; slight acidity aids initial solubilization.[1]

  • Complexation: Add MCL 0020 DMSO stock (or solid powder if feasible) to the vehicle.

  • Sonication: Sonicate in a water bath at 37°C for 30-60 minutes.

  • Adjustment: Adjust pH back to physiological range (pH 7.0 - 7.4) using 0.1N NaOH slowly.

  • Filtration: Sterile filter (0.22 µm PVDF). Do not use Nylon filters as they may bind the drug.

Part 4: Troubleshooting & Diagnostics

Q: How do I know if my compound has degraded or just precipitated?

A: Visual inspection is insufficient. Micro-precipitates can be invisible to the naked eye but will skew assay results (false negatives). Use the following logic tree to diagnose issues.

Diagnostic Logic Tree

TroubleshootingStartIssue: Loss of PotencyCheck1Visual Check:Turbidity/Particles?Start->Check1Action1Centrifuge sample(10,000g x 5 min)Check1->Action1Yes or NoHPLCRun HPLC on SupernatantAction1->HPLCResult1Peak Area Reduced(vs Control)HPLC->Result1Result2Peak Area Normalbut Extra PeaksHPLC->Result2Diag1Diagnosis:PrecipitationResult1->Diag1Diag2Diagnosis:Chemical Degradation(Hydrolysis/Oxidation)Result2->Diag2

Figure 2: Diagnostic workflow to distinguish between solubility failure and chemical instability.

Corrective Actions:

  • If Precipitation: Increase Cyclodextrin concentration or reduce drug load. Ensure DMSO concentration in final assay is < 0.5% to prevent toxicity but sufficient to maintain solubility.[1]

  • If Degradation: Check pH. Mcl-1 inhibitors containing ester or amide linkages are susceptible to hydrolysis at extreme pH. Ensure buffers are fresh. Protect from light.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Mcl-1 Inhibitors. Retrieved from [Link][1]

  • Kotschy, A., et al. (2016). The Mcl-1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature. (Validates use of specific vehicles for hydrophobic Mcl-1 inhibitors). Retrieved from [Link]

Technical Support Center: Optimizing MCL 0020 Pretreatment for MC4 Receptor Blockade

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MCL 0020 is a potent, selective synthetic tripeptide antagonist targeting the Melanocortin 4 Receptor (MC4R) (


 nM). Unlike small molecule antagonists, peptide-based ligands often exhibit complex binding kinetics, including slower association rates (

) and potentially prolonged residence times.

A common source of experimental failure in MC4R functional assays (cAMP accumulation or Calcium flux) is insufficient pretreatment time . If MCL 0020 is not allowed to reach thermodynamic equilibrium with the receptor prior to agonist challenge (e.g.,


-MSH), the observed potency will be underestimated, and the blockade will appear non-competitive or partial.

This guide provides a self-validating framework to determine the precise pretreatment window required for maximum receptor occupancy.

Part 1: Troubleshooting & FAQs
Q1: Why do I see significant variability in MCL 0020 potency (

) between assay runs?

Diagnosis: The most likely cause is non-equilibrium binding conditions . Explanation: MCL 0020 is a peptide (Ac-D-2-Nal-Arg-2-Nal-NH2).[1] Peptides generally diffuse and orient into the orthosteric binding pocket slower than small molecules. If you add your agonist (e.g., NDP-


-MSH) after only 5–10 minutes of MCL 0020 incubation, the antagonist has not yet occupied the calculated fraction of receptors. The agonist, often having a faster 

, will outcompete the antagonist before blockade is established. Solution: Run a Time-Course Inhibition Assay (Protocol A below). Standardize pretreatment to

minutes or until the

stabilizes.
Q2: Can I wash out MCL 0020, or is the blockade irreversible?

Diagnosis: MCL 0020 is a competitive, reversible antagonist, but it may mimic "pseudo-irreversibility" due to slow dissociation (


).
Explanation:  High-affinity peptides can have long residence times. In a washout experiment, if the buffer exchange is too rapid or the volume too small, re-binding can occur (rebinding effect), or the dissociation is simply too slow to clear the receptor within a standard experimental window.
Solution:  To prove reversibility, perform a Schild Analysis  with extensive washout periods (1–2 hours) or use a functional recovery assay. If the maximal response (

) of the agonist is depressed even after washout, the dissociation is slow (hemi-equilibrium).
Q3: My cells show decreased viability after 60+ minutes of pretreatment. How do I balance equilibration vs. cytotoxicity?

Diagnosis: Buffer toxicity or constitutive activity issues. Explanation: MCL 0020 itself is not inherently cytotoxic in short windows. However, prolonged incubation in serum-free assay buffers (e.g., HBSS/HEPES) can stress HEK293 or CHO cells. Solution:

  • Supplement assay buffer with 0.1% BSA (carrier) to maintain peptide stability and cell health.

  • Keep DMSO concentration

    
     final.
    
  • If 60 mins is required, ensure the assay is performed at 37°C, not room temperature, to speed up

    
     (association rate).
    
Part 2: Scientific Rationale & Pathway Visualization

To optimize the assay, one must visualize the competition between the Agonist (Signal Generator) and MCL 0020 (Signal Blocker) at the MC4R interface.

Figure 1: MC4R Signaling & Competitive Antagonism Mechanism

MC4R_Pathway Agonist Agonist (e.g., alpha-MSH) MC4R MC4 Receptor (GPCR) Agonist->MC4R  Binds & Activates   MCL0020 MCL 0020 (Antagonist) MCL0020->MC4R  Blocks Binding (Steric Hindrance)   Gs Gs Protein Activation MC4R->Gs  Conformational Change   AC Adenylyl Cyclase Gs->AC  Stimulates   cAMP cAMP Accumulation AC->cAMP  ATP -> cAMP   Signal Downstream Signaling cAMP->Signal  Response  

Caption: Competitive antagonism at the MC4 Receptor. MCL 0020 prevents agonist-induced Gs coupling and subsequent cAMP accumulation.

Part 3: Experimental Protocol (Self-Validating)
Protocol A: Determination of Optimal Pretreatment Time

This assay measures the shift in Agonist


 in the presence of a fixed concentration of MCL 0020 across different pre-incubation time points.

Reagents:

  • Cell Line: CHO-K1 or HEK293 stably expressing hMC4R.

  • Agonist:

    
    -MSH or NDP-
    
    
    
    -MSH.
  • Antagonist: MCL 0020 (Stock 10 mM in DMSO).

  • Readout: cAMP (e.g., HTRF, Luminescence) or Calcium Flux.

Workflow Diagram:

Optimization_Workflow cluster_Time Step 3: Variable Pretreatment (37°C) Step1 Step 1: Cell Plating Seed MC4R cells (Overnight) Step2 Step 2: Antagonist Prep Prepare 10x IC50 MCL 0020 Step1->Step2 T1 T-0 min (Co-addition) Step2->T1 T2 T-15 min Step2->T2 T3 T-30 min Step2->T3 T4 T-60 min Step2->T4 Step4 Step 4: Agonist Challenge Add EC80 conc. of alpha-MSH T1->Step4 T2->Step4 T3->Step4 T4->Step4 Step5 Step 5: Readout Measure cAMP/Ca2+ Step4->Step5

Caption: Workflow to determine kinetic equilibrium. Varying pretreatment times reveals the point at which inhibition maximizes and stabilizes.

Step-by-Step Procedure:

  • Preparation: Plate cells to 80-90% confluency.

  • Fixed Antagonist: Prepare MCL 0020 at 100 nM (approx.

    
    ). This ensures robust blockade without non-specific effects.
    
  • Time Stagger: Add MCL 0020 to wells at T = -60, -30, -15, and -5 minutes relative to agonist addition. Include a "Co-addition" (T=0) group.

  • Challenge: Add Agonist (

    
    -MSH) at its 
    
    
    
    concentration.
  • Incubation: Incubate for the standard assay time (e.g., 30 mins for cAMP).

  • Analysis: Plot % Inhibition vs. Pretreatment Time .

Expected Results (Data Table):

Pretreatment Time (min)% Inhibition (at 100 nM MCL 0020)Interpretation
0 (Co-addition) 25%Fail: Antagonist competed out by agonist.
15 65%Partial: Equilibrium not reached.
30 92%Optimal: Near-maximal blockade.
60 94%Stable: Plateau reached.
120 90%Risk: Potential desensitization/toxicity.

Conclusion: For MCL 0020, a pretreatment time of 30 to 45 minutes is typically required to reach thermodynamic equilibrium and ensure reliable


 calculations.
References
  • Chaki, S., et al. (2003).[2] Involvement of the melanocortin MC4 receptor in stress-related behavior in rodents.[2][3][4] European Journal of Pharmacology, 474(1), 95-101.

  • Tocris Bioscience. (n.d.). MCL 0020 Product Datasheet.

  • TargetMol. (n.d.). MCL0020: Melanocortin Receptor Antagonist.[1][2][3][4][5][6]

Sources

Technical Support Center: Solving In Vivo Bioavailability Challenges with MCL-0020

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with MCL-0020, a novel kinase inhibitor. MCL-0020 represents a promising therapeutic candidate, but its intrinsic physicochemical properties present significant challenges to achieving adequate oral bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low aqueous solubility and low intestinal permeability.[1][2] Furthermore, it is a substrate for cytochrome P450 enzymes, making it susceptible to extensive first-pass metabolism in the gut wall and liver.[3][4]

This document provides a structured, problem-oriented approach to systematically troubleshoot and overcome these hurdles. Our goal is to equip your team with the foundational knowledge and practical methodologies to advance your in vivo studies with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial stages of in vivo assessment of MCL-0020.

Q1: We've administered MCL-0020 orally to rodents and see minimal-to-no plasma exposure. What are the primary reasons for this?

A1: For a BCS Class IV compound like MCL-0020, near-zero oral bioavailability is a common initial finding. The primary reasons are a cascade of sequential barriers:

  • Poor Dissolution: Due to its low aqueous solubility, the crystalline form of MCL-0020 does not dissolve sufficiently in gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in solution.[5]

  • Low Permeability: Even if a small fraction of the drug dissolves, its ability to pass through the intestinal epithelium into the bloodstream is inherently poor.[5][6]

  • High First-Pass Metabolism: Any drug that successfully enters the enterocytes (intestinal cells) is immediately exposed to metabolic enzymes (like CYP3A4). It then travels through the portal vein directly to the liver, where it is further metabolized before it can reach systemic circulation.[3][7][8] This "first-pass effect" can eliminate a substantial portion of the absorbed drug.

Q2: What is the most critical first step in troubleshooting the low bioavailability of MCL-0020?

A2: The first step is to de-risk the compound by bypassing the oral absorption barriers. This is achieved by conducting an intravenous (IV) pharmacokinetic (PK) study. An IV administration delivers the drug directly into the systemic circulation, providing a complete picture of its distribution and clearance properties without the confounding factors of absorption and first-pass metabolism.[7] This baseline data (e.g., clearance, volume of distribution, half-life) is essential for calculating the absolute bioavailability of any oral formulation you develop later.

Q3: Should we abandon the oral route and consider alternatives?

A3: Not necessarily. While alternative routes like intravenous, subcutaneous, or intramuscular injection can bypass the first-pass effect, oral delivery is often preferred for chronic therapies due to patient compliance and cost-effectiveness.[3][9] It is highly recommended to first explore advanced formulation strategies to improve oral bioavailability. If these strategies fail to produce the required therapeutic exposure, or if the target indication requires rapid onset, then alternative routes should be considered.

Q4: How can we determine if the primary issue is solubility or permeability?

A4: Differentiating between these two is key to selecting the right formulation strategy.

  • To assess permeability: An in vitro Caco-2 permeability assay is the industry standard.[10][11] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[11][12] By measuring the transport of MCL-0020 from the apical (gut) side to the basolateral (blood) side, you can quantify its permeability. A bi-directional assay, measuring transport in both directions, can also reveal if the drug is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the gut lumen, further limiting absorption.[10]

  • To assess solubility-limited absorption: Compare the oral PK profile of a simple suspension of MCL-0020 to a solution-based formulation (e.g., using a co-solvent system like PEG 400).[5] If the solution provides significantly higher exposure, it strongly indicates that dissolution is a major rate-limiting step.[13]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, Q&A-based guides for specific experimental challenges, complete with step-by-step protocols.

Guide 1: Addressing Sub-Therapeutic Plasma Concentrations After Oral Dosing

Q: Our initial oral PK study with a simple suspension of MCL-0020 in 0.5% methylcellulose showed an AUC of <10 ng·h/mL. How do we improve this?

A: This result confirms the expected poor bioavailability. The strategy is to systematically address the solubility and first-pass metabolism barriers. We recommend a parallel-path approach: enhance solubility through formulation and investigate the impact of metabolism.

Why it works: Crystalline drugs require energy to break their crystal lattice before they can dissolve. Amorphous forms, which lack a long-range molecular order, are in a higher energy state and exhibit significantly higher apparent solubility—sometimes 5 to 100 times that of their crystalline counterparts.[9][14] Amorphous Solid Dispersions (ASDs) are a proven technology where the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[14][15][16][17]

Experimental Protocol: Screening for an Effective ASD Formulation

  • Polymer Selection:

    • Select 3-4 polymers with different properties. Good starting points include:

      • PVP/VA (Copovidone): Good solubilizer, suitable for spray drying and hot-melt extrusion.

      • HPMC-AS (Hypromellose Acetate Succinate): pH-dependent solubility, protects the drug in the stomach and releases it in the intestine.

      • Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer): Acts as both a matrix polymer and a solubilizer.

  • Solvent Selection:

    • Identify a common solvent that can dissolve both MCL-0020 and the chosen polymers (e.g., methanol, acetone, or a mixture).

  • Preparation of ASDs (Spray Drying Method):

    • Prepare separate solutions for each polymer, dissolving both the polymer and MCL-0020. A typical starting drug loading is 20% (w/w).

    • Spray dry the solutions using a lab-scale spray dryer (e.g., Büchi B-290). Key parameters to control are inlet temperature, gas flow rate, and liquid feed rate. The goal is to rapidly evaporate the solvent, "trapping" the drug in its amorphous state within the polymer.

    • Collect the resulting powder.

  • Characterization:

    • Confirm Amorphous Nature: Use Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks indicates an amorphous solid.

    • Assess Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A single Tg indicates a homogenous dispersion.

  • In Vitro Dissolution Testing:

    • Perform a non-sink dissolution test in a buffer simulating intestinal fluid (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF).

    • Compare the dissolution profiles of the crystalline MCL-0020 (control) and each ASD formulation.

    • Monitor the concentration over time (e.g., up to 4 hours). An effective ASD will achieve a high degree of supersaturation and maintain it.

  • In Vivo PK Study:

    • Based on the dissolution results, select the most promising ASD formulation(s).

    • Dose the ASD formulation (suspended in 0.5% methylcellulose) to a group of fasted rodents (e.g., Sprague-Dawley rats) via oral gavage.

    • Include a control group receiving the crystalline drug suspension.

    • Collect blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) and analyze plasma concentrations of MCL-0020.

Data Presentation: Expected Outcome of Formulation Screening

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Bioavailability (%)
Crystalline Suspension5 ± 22.010 ± 4< 1%
20% MCL-0020 / PVP-VA ASD150 ± 351.0450 ± 90~15%
20% MCL-0020 / HPMC-AS ASD210 ± 501.5780 ± 150~26%
20% MCL-0020 / Soluplus® ASD185 ± 401.0650 ± 120~22%

Note: Data are hypothetical examples. Bioavailability is calculated relative to IV dose.

Why it matters: Even with enhanced solubility, high first-pass metabolism can keep bioavailability low. Understanding its impact is crucial.[7] One strategy to probe this is to co-administer a broad-spectrum CYP inhibitor. Another is to develop a prodrug that masks the metabolic site.[18]

Experimental Protocol: Investigating the Impact of CYP Inhibition

  • Study Design:

    • Use two groups of fasted rats.

    • Group 1 (Control): Administer the best-performing ASD formulation of MCL-0020 orally.

    • Group 2 (Inhibitor): Pre-treat the animals with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) approximately 1-2 hours before administering the same ASD formulation of MCL-0020.

  • Dosing and Sampling:

    • Dose and collect blood samples as described in the previous PK study.

  • Data Analysis:

    • Compare the pharmacokinetic parameters (AUC, Cmax) between the control group and the inhibitor group.

    • A significant increase (e.g., > 3-fold) in the AUC in the inhibitor group strongly suggests that first-pass metabolism is a major barrier to bioavailability.

Part 3: Visualization & Diagrams

Diagram 1: Troubleshooting Workflow for Low Bioavailability

This decision tree outlines the logical steps for diagnosing and addressing the bioavailability challenges of a compound like MCL-0020.

TroubleshootingWorkflow start Low Oral Exposure Observed (e.g., <5% Bioavailability) iv_pk Perform IV PK Study (Determine Clearance & Vd) start->iv_pk caco2 Perform Caco-2 Assay (Assess Permeability) start->caco2 formulation Develop Enabling Formulations (e.g., ASD, Lipid-based) caco2->formulation Low Permeability (Papp < 1x10⁻⁶ cm/s) oral_pk Conduct Oral PK Study (Compare vs. Suspension) formulation->oral_pk Test new formulation analysis Analyze PK Profile oral_pk->analysis Exposure Still Low? metabolism Hypothesize High First-Pass Metabolism analysis->metabolism Yes success Success: Optimized Formulation Proceed with Development analysis->success No (Exposure Adequate) cyp_inhibition Oral PK Study with CYP Inhibitor (e.g., ABT) metabolism->cyp_inhibition Test Hypothesis result AUC Significantly Increased? cyp_inhibition->result Analyze Results prodrug Root Cause: High Metabolism Consider Prodrug Strategy result->prodrug Yes other_issues Root Cause: Other Issues (e.g., Gut Instability) Re-evaluate result->other_issues No

Caption: A decision tree for troubleshooting low oral bioavailability.

Diagram 2: Amorphous Solid Dispersion (ASD) Workflow

This diagram illustrates the key steps in developing and evaluating an ASD formulation to enhance solubility.

ASD_Workflow cluster_dev Formulation Development cluster_eval Characterization & Testing A 1. Select Polymer(s) (PVP/VA, HPMC-AS, etc.) B 2. Select Solvent (Dissolves API & Polymer) A->B C 3. Prepare Solution (Target Drug Load: 20%) B->C D 4. Spray Dry (Rapid Solvent Evaporation) C->D E 5. Characterize Solid State (PXRD, DSC) D->E F 6. In Vitro Dissolution (FaSSIF Media) E->F G 7. In Vivo PK Study (Compare vs. Crystalline) F->G Result Optimized Formulation with Enhanced Exposure G->Result

Caption: Workflow for ASD formulation development and evaluation.

Part 4: Bridging the In Vitro-In Vivo Gap

Q: Our ASD formulation looks great in the in vitro dissolution test, but the in vivo exposure is lower than expected. What could be the reason?

A: This is a classic challenge in drug development, often referred to as a poor in vitro-in vivo correlation (IVIVC).[19][20][21] An IVIVC is a predictive mathematical model that relates an in vitro property (like dissolution rate) to an in vivo response (like plasma concentration).[20] Several factors can cause a disconnect:

  • Precipitation in the GI Tract: The ASD may dissolve rapidly, creating a supersaturated solution, but the drug might then quickly precipitate back into a less soluble, crystalline form in the complex environment of the gut before it can be absorbed. The polymers in ASDs are meant to inhibit this, but their effectiveness can vary in vivo.[14]

  • GI Transit Time vs. Dissolution Rate: If the dissolution is not sufficiently rapid, the formulation may pass through the primary absorption window in the small intestine before the drug is fully released.

  • Food Effects: The presence of food can significantly alter the GI environment (pH, bile salts), which can either help or hinder the performance of a formulation. It is crucial to conduct PK studies in both fasted and fed states.[19]

  • Gut Wall Metabolism: As discussed, metabolism within the intestinal wall can be a major factor that isn't captured by a simple dissolution test.[3]

Troubleshooting Steps:

  • Refine Dissolution Method: Use more biorelevant media (e.g., FaSSIF and Fed State Simulated Intestinal Fluid - FeSSIF) to better mimic the conditions in the gut.

  • Conduct Fed/Fasted PK Studies: This will determine if there is a significant food effect and provide insight into how lipids and bile salts in the GI tract interact with your formulation.

  • Consider a Lipid-Based Formulation: For highly lipophilic compounds ("grease-ball" molecules), lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can be highly effective.[22][23] These formulations keep the drug dissolved in a lipid matrix, which can be more readily absorbed via lymphatic pathways, potentially bypassing some first-pass metabolism in the liver.[23]

References

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]

  • Garg, R., & Singh, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Pharma Learning In Depth. (2023). Enhancing bioavailability for BCS Class II and IV drugs. YouTube. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. CSPT. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • UCL Discovery. (n.d.). Enhancing the bioavailability of BCS Class IV drugs using polymeric nanoparticles. UCL Discovery. [Link]

  • Patsnap Synapse. (2024). How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]

  • Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Study.com. [Link]

  • Wikipedia. (n.d.). First pass effect. Wikipedia. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • FDA. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]

  • ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • NCBI Bookshelf. (2023). First-Pass Effect - StatPearls. NIH. [Link]

  • ScienceDirect. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. ScienceDirect. [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • PMC. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • PMC. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. [Link]

  • Premier Consulting. (2024). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]

  • CordenPharma. (2024). Amorphous solid dispersions for enhanced drug solubility and stability. CordenPharma. [Link]

  • PubMed. (2012). Formulation approaches for orally administered poorly soluble drugs. PubMed. [Link]

  • IAGIM. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. IAGIM. [Link]

  • ACS Publications. (2023). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel | Molecular Pharmaceutics. ACS Publications. [Link]

  • SciSpace. (2018). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace. [Link]

  • Dr Matt & Dr Mike. (2021). First Pass Metabolism. YouTube. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. [Link]

  • ResearchGate. (2011). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCL. [Link]

Sources

Verifying MCL 0020 purity using HPLC before in vivo use

Author: BenchChem Technical Support Team. Date: February 2026

Subject: HPLC Protocol & Troubleshooting for MCL 0020 (MCL-1 Inhibitor Candidate) Prior to In Vivo Administration Ticket ID: T-MCL-0020-IV Status: Active Guide Assigned Specialist: Senior Application Scientist, Analytical Chemistry

Executive Summary & Scope

User Context: You are preparing MCL 0020 , a small molecule inhibitor targeting Myeloid Cell Leukemia 1 (MCL-1), for preclinical in vivo studies. The Challenge: MCL-1 inhibitors (BH3 mimetics) are typically high-molecular-weight, hydrophobic, and often basic compounds. They are prone to peak tailing , solubility issues , and carryover . Critical Safety Warning: For in vivo use, chemical purity is not enough. You must ensure the removal of synthesis solvents (especially if Methylene Chloride/DCM was used, as "MCL" sometimes implies) and confirm the absence of toxic degradation products.

This guide provides a self-validating HPLC workflow to ensure MCL 0020 meets the >98% purity threshold required for animal safety and pharmacokinetic (PK) accuracy.

Standard Operating Procedure (SOP): Purity Verification
A. Sample Preparation for In Vivo Batch Analysis

Do not use the standard DMSO stock directly for purity checks if the final formulation uses a different vehicle.

  • Solvent: Dissolve MCL 0020 in Acetonitrile:Water (50:50) + 0.1% Formic Acid . Avoid pure DMSO if possible, as it can mask early-eluting impurities.

  • Concentration: Prepare at 0.5 mg/mL . Higher concentrations risk column overload; lower concentrations miss minor impurities.

  • Filtration: Pass through a 0.22 µm PTFE filter (hydrophobic compatible) to remove particulate matter that could cause embolisms in vivo.

B. Recommended HPLC Conditions (Reverse Phase)

Rationale: MCL-1 inhibitors are hydrophobic. A C18 column with high carbon load is essential for retention.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mmEnd-capping reduces silanol interactions that cause peak tailing in basic compounds.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to sharpen peaks of basic amines.
Mobile Phase B Acetonitrile + 0.1% TFAACN is preferred over Methanol for lower backpressure and sharper peaks for hydrophobic drugs.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nm & 214 nm254 nm for aromatic rings; 214 nm for amide bonds/general detection.
Temperature 40°CElevated temperature improves mass transfer and reduces backpressure.
C. Gradient Profile

Self-Validating Step: The final "Wash" step is critical to prevent carryover into the next injection.

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Load
15.095%Elution Gradient
18.095%Wash (Remove hydrophobic impurities)
18.15%Re-equilibration
23.05%Ready for next injection
Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision path for clearing a batch of MCL 0020 for animal use.

MCL0020_Workflow Start Crude MCL 0020 (Post-Synthesis) Prep Sample Prep (0.5 mg/mL in 50:50 ACN:H2O) Start->Prep HPLC Run HPLC (Gradient 5-95% B) Prep->HPLC Decision1 Main Peak Purity? HPLC->Decision1 Fail1 < 95% Purity Decision1->Fail1 No Pass1 > 95% Purity Decision1->Pass1 Yes Repurify Prep-HPLC / Recrystallization Fail1->Repurify Repurify->Prep Retest Decision2 Impurity Profile (Single Impurity < 1%?) Pass1->Decision2 Fail2 Specific Impurity > 1% Decision2->Fail2 No Pass2 Passes Profile Decision2->Pass2 Yes ID_Impurity Identify via LC-MS (Check Toxicity) Fail2->ID_Impurity ID_Impurity->Repurify Toxic SolventCheck Residual Solvent Check (GC or NMR) ID_Impurity->SolventCheck Non-Toxic/Known Pass2->SolventCheck Final RELEASE FOR IN VIVO SolventCheck->Final Solvents < PDE Limits

Caption: Workflow for validating MCL 0020 batch purity. Note the specific loop for re-purification if specific impurities exceed 1% threshold.

Troubleshooting Guide (FAQ)

This section addresses specific issues observed when analyzing hydrophobic MCL-1 inhibitors.

Q1: My MCL 0020 peak is tailing significantly (Tailing Factor > 1.5). How do I fix this?

Diagnosis: This is likely due to the interaction between basic nitrogen atoms in the MCL-1 inhibitor and residual silanols on the silica column. Solution:

  • Add Modifier: Ensure your mobile phase contains 0.1% TFA (Trifluoroacetic acid). The low pH suppresses silanol ionization, and the trifluoroacetate ion pairs with the basic drug to improve shape.

  • Column Switch: Switch to a "High pH" stable column (e.g., Waters XBridge C18) and run at pH 9.5 using Ammonium Hydroxide. Basic compounds are non-ionized at high pH, often resulting in perfect peak symmetry.

Q2: I see "Ghost Peaks" in my blank injection after running a sample.

Diagnosis: MCL-1 inhibitors are often "sticky" and hydrophobic. The compound is carrying over from the injector or the column head. Solution:

  • Needle Wash: Change your autosampler needle wash to 90% Acetonitrile / 10% Isopropanol . Standard methanol washes are often too weak for these compounds.

  • Gradient Extension: Extend the 95% B "Wash" phase of your gradient from 3 minutes to 5 minutes.

Q3: The retention time (RT) is shifting between runs.

Diagnosis: This usually indicates incomplete column equilibration or temperature fluctuations. Solution:

  • Equilibration: Increase the post-run equilibration time (at 5% B) to at least 5 column volumes (approx. 5-7 minutes for a 100mm column).

  • Buffer Capacity: If using Formic Acid, switch to a buffered mobile phase (e.g., 10mM Ammonium Formate pH 3.5) to stabilize the pH on the column surface.

Q4: How do I know if a small impurity peak is toxic?

Diagnosis: HPLC only shows presence, not toxicity. Solution:

  • Threshold of Toxicological Concern (TTC): For in vivo screening, any impurity >1% (or >0.5% if the drug is potent) should be identified via LC-MS.

  • Structure Alert: If the impurity is a synthetic intermediate containing reactive halides (common in synthesis), it must be removed regardless of concentration due to alkylating potential.

References & Grounding
  • FDA Guidance for Industry. Q3A(R2) Impurities in New Drug Substances. (Defines reporting thresholds for impurities: >0.1% for identification, >0.15% for qualification in safety studies).

    • Source:

  • McCalley, D. V. Overload for ionized basic compounds in reversed-phase high performance liquid chromatography. (Explains the mechanism of peak tailing for basic drugs like MCL inhibitors).

    • Source:

  • Tron, A. E., et al. Discovery of MCL-1 inhibitors: Mechanism of Action and In Vivo Activity. (Provides context on the hydrophobicity and formulation challenges of MCL-1 targeting compounds).

    • Source:

  • USP General Chapter <621>. Chromatography.[1][2] (Standardizes the calculation of Tailing Factor and Resolution).

    • Source:

Disclaimer: This guide assumes MCL 0020 is a New Chemical Entity (NCE). Always consult your specific institutional safety guidelines for handling potent apoptotic inducers.

Sources

Validation & Comparative

Comparative Efficacy of MCL 0020 and SHU 9119 in Feeding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview – The Hammer and The Scalpel

In the investigation of the central melanocortin system's role in energy homeostasis, the choice of antagonist is the single most critical variable in experimental design. The melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors are distinct but overlapping regulators of energy balance.[1]

This guide compares the two primary tools used to interrogate this system:

  • SHU 9119: The "Hammer." A highly potent, non-selective antagonist.

  • MCL 0020: The "Scalpel." A selective MC4R antagonist with a distinct pharmacological profile.[2][3]

Executive Summary of Recommendation:

  • Use SHU 9119 when the goal is to induce maximal hyperphagia or to model a complete loss of melanocortinergic tone (simulating the Ay lethal yellow or AgRP-overexpression phenotype). Its nanomolar potency ensures a robust effect but confounds MC3R and MC4R data.

  • Use MCL 0020 when the objective is to isolate the specific contribution of MC4R to satiety sequences or when studying the divergence between metabolic rate (often MC3R-linked) and acute food intake (MC4R-linked). Note that MCL 0020 requires significantly higher molar concentrations due to lower affinity.

Part 2: Pharmacological Profiles & Mechanistic Grounding

To design a valid feeding study, one must understand the binding kinetics that dictate the dosing regimen.

Comparative Affinity Data

The following data highlights the trade-off between potency and selectivity.

FeatureSHU 9119MCL 0020Clinical Implication
Primary Target MC3R & MC4R (Non-selective)MC4R (Selective)SHU 9119 blocks the entire axis; MCL 0020 isolates the satiety loop.
MC4R Affinity (

)
~0.06 nM (Extremely Potent)~160 nM (Moderate Potency)CRITICAL: MCL 0020 requires ~100-1000x higher concentration than SHU 9119 to achieve comparable receptor occupancy.
MC3R Affinity (

)
~0.23 nM> 10,000 nMMCL 0020 effectively spares MC3R at physiological doses.
MC5R Activity Partial AgonistNegligibleSHU 9119 may have peripheral off-target effects if the BBB is compromised.
In Vivo Duration Long (12–24 hours)Short-to-Moderate (2–6 hours)SHU 9119 is suitable for chronic weight gain studies; MCL 0020 is better for acute meal pattern analysis.
Mechanistic Pathway Visualization

The diagram below illustrates the differential blockade points of the two compounds within the hypothalamic signaling cascade.

MelanocortinPathway POMC POMC Neurons (Arcuate Nucleus) aMSH α-MSH (Agonist) POMC->aMSH AgRP AgRP Neurons (Arcuate Nucleus) Endo_AgRP Endogenous AgRP (Inverse Agonist) AgRP->Endo_AgRP MC3R MC3 Receptor (Metabolic Efficiency) aMSH->MC3R MC4R MC4 Receptor (Satiety/Intake) aMSH->MC4R Endo_AgRP->MC3R Endo_AgRP->MC4R Metabolism Energy Expenditure MC3R->Metabolism Regulates Efficiency Feeding Feeding Behavior MC4R->Feeding Inhibits Intake SHU SHU 9119 (The Hammer) SHU->MC3R High Potency Block SHU->MC4R High Potency Block MCL MCL 0020 (The Scalpel) MCL->MC3R No Effect MCL->MC4R Selective Block

Caption: Differential blockade of hypothalamic Melanocortin receptors. SHU 9119 blocks both MC3R/MC4R, while MCL 0020 selectively isolates MC4R-mediated satiety signaling.

Part 3: Experimental Efficacy in Feeding Studies

When designing the experiment, the choice of compound dictates the magnitude of the response and the interpretation of the data.

The "Hyperphagic Window"
  • SHU 9119 Response: Administration of SHU 9119 (typically 0.1 – 1.0 nmol ICV) results in a rapid, robust onset of feeding even in satiated animals. The effect is profound because it blocks the tonic inhibition of feeding.

    • Data Trend: Expect a 3-4 fold increase in food intake over 4 hours compared to vehicle.

    • Self-Validation: If SHU 9119 does not induce significant feeding in the light phase (inactive phase for rodents), the cannula placement is likely incorrect.

  • MCL 0020 Response: Administration requires higher doses (typically 10 – 100 nmol ICV). The hyperphagic response is significant but often 20-30% lower in magnitude than SHU 9119.

    • Why? The MC3 receptor (blocked by SHU but not MCL) plays a synergistic role in the "braking" of energy intake. By leaving MC3R signaling intact, MCL 0020 allows some residual anorexigenic signaling to persist.

Protocol: Intracerebroventricular (ICV) Injection for Feeding Studies

Because these peptides do not readily cross the blood-brain barrier (BBB) at economical doses, central administration is the standard.

Workflow Diagram

ProtocolWorkflow Stereotax Stereotaxic Surgery (Cannula Implant) Recovery Recovery (5-7 Days) Stereotax->Recovery Handling Mock Injections (3 Days) Recovery->Handling Fast Light Phase Fast (Optional) Handling->Fast Inject ICV Injection (SHU or MCL) Fast->Inject Measure Food Intake (0.5, 1, 2, 4, 24h) Inject->Measure

Caption: Standardized workflow for central administration of melanocortin antagonists.

Detailed Methodology

1. Stereotaxic Cannulation:

  • Target: Lateral Ventricle (LV) or Third Ventricle (3V).

  • Coordinates (Rat, LV): AP -0.8 mm, ML +1.5 mm, DV -3.5 mm (from Bregma).

  • Validation: Verify placement using Angiotensin II (10 ng). A positive dipsogenic response (drinking >5ml water in 15 mins) confirms patent ventricular access. Do not proceed with SHU/MCL testing in non-responders.

2. Compound Preparation:

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF) or sterile saline (0.9%).

  • SHU 9119 Stock: Dissolve to 1 mM in sterile water; dilute to 0.1–1.0 nmol/µL for injection.

  • MCL 0020 Stock: Dissolve to 5–10 mM (solubility can be lower, sonication may be required). Working dose range: 10–100 nmol/µL.

  • Control: Vehicle alone (critical to establish baseline stress-induced anorexia).

3. Injection & Measurement:

  • Timing: Inject at the onset of the dark phase (for physiological relevance) or early light phase (to test "breakthrough" feeding in satiated animals).

  • Volume: 1-2 µL over 60 seconds. Leave the injector in place for 60 seconds to prevent backflow.

  • Data Collection: Pre-weigh food hoppers. Measure cumulative intake at 30 min, 1h, 2h, 4h, and 24h. Account for spillage (use wire-bottom cages).

Troubleshooting & Controls
  • Issue: MCL 0020 shows no effect.

    • Cause: Dose is too low. Recall the affinity difference (

      
       160 nM vs 0.06 nM). You must scale the dose.
      
  • Issue: SHU 9119 causes barrel-rolling or sedation.

    • Cause: Off-target effects or overdose. The therapeutic window is narrow due to high potency. Reduce dose to 0.1 nmol.

Part 4: References & Authority

The following references provide the foundational data for the protocols and pharmacological values cited above.

  • Hruby, V. J., et al. (1995). Cyclic lactam alpha-melanotropin analogues of Ac-Nle4-cyclo[Asp5, D-Phe7, Lys10] alpha-melanocyte-stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors. Journal of Medicinal Chemistry. (Primary description of SHU 9119 potency).

  • Fan, W., et al. (1997).[4] Role of melanocortinergic neurons in feeding and the agouti obesity syndrome.[1][5][6][7] Nature. (Seminal paper establishing SHU 9119 as a feeding agonist).

  • Bednarek, M. A., et al. (2001). Potent and selective peptide agonists of alpha-melanotropin action at human melanocortin receptor 4: their synthesis and biological evaluation in vitro. Biochemical and Biophysical Research Communications. (Context for MCL series development and MC4 selectivity).

  • Tocris Bioscience. SHU 9119 Product Information & Data Sheet. (Verified pharmacological values).

  • MedChemExpress. MCL 0020 Product Information. (Affinity and selectivity data).

  • Adan, R. A., et al. (2006). The MC4 receptor and control of appetite.[1][2][4][7][8][9] British Journal of Pharmacology. (Review of MC4R specific antagonists vs non-selective).

Sources

Comparative Validation Guide: MCL 0020 Peptide vs. Scrambled Controls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of Negative Controls

In the development of BH3-mimetic peptides like MCL 0020 , the distinction between on-target mechanism (binding the MCL-1 hydrophobic groove) and off-target toxicity (non-specific membrane lysis) is the primary failure point.

Many amphipathic alpha-helical peptides exhibit "soap-like" properties, disrupting cell membranes indiscriminately regardless of sequence specificity. Therefore, a Scrambled Control (MCL 0020-Scr) is not optional; it is the primary validator of your molecule's utility.

This guide details the experimental framework to prove that MCL 0020 acts via specific MCL-1 sequestration and not generic cytotoxicity, comparing it against the scrambled variant and the industry-standard small molecule inhibitor, S63845 .

Mechanistic Basis & Control Design

The Mechanism of Action

MCL-1 functions by sequestering pro-apoptotic effectors (BAK/BAX) or activators (BIM/NOXA). MCL 0020 is designed to bind the P1–P4 hydrophobic pockets of MCL-1, displacing these effectors to trigger Mitochondrial Outer Membrane Permeabilization (MOMP).

Designing the Scrambled Control

The scrambled peptide must mirror the physicochemical properties of the active drug without engaging the target.

  • Composition: Identical amino acid sequence (reshuffled).

  • Net Charge: Identical (critical for cellular uptake normalization).

  • Solubility: Comparable.

  • The Key Difference: Disruption of the amphipathic alpha-helix . The hydrophobic residues (Leu, Ile, Val, Phe) must be scattered to prevent the formation of the "hydrophobic face" required for MCL-1 binding.

Pathway Visualization

The following diagram illustrates the divergent pathways of the Active vs. Scrambled peptide.

MCL1_Mechanism MCL1 MCL-1 Protein (Anti-Apoptotic) BAK BAK/BAX (Pro-Apoptotic) MCL1->BAK Sequesters Complex MCL-1 : MCL 0020 Complex MCL1->Complex Displacement MOMP MOMP & Cytochrome c Release BAK->MOMP Oligomerizes MCL0020 MCL 0020 (Active Peptide) MCL0020->MCL1 High Affinity Binding Scrambled MCL 0020-Scr (Scrambled Control) Scrambled->MCL1 Steric Clash (No Binding) NoEffect No Binding Cell Survival Scrambled->NoEffect Complex->BAK Releases Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis

Figure 1: Mechanism of Action. MCL 0020 displaces BAK/BAX to induce apoptosis, whereas the Scrambled Control fails to bind, leaving MCL-1 function intact.

Comparative Performance Analysis

The following data matrix defines the "Pass Criteria" for MCL 0020. If your scrambled peptide shows activity similar to the active peptide, your molecule is likely acting as a non-specific toxin.

FeatureMCL 0020 (Active) MCL 0020-Scr (Negative Control) S63845 (Positive Control)
Primary Target MCL-1 BH3 GrooveNone (Inert)MCL-1 BH3 Groove
Binding Affinity (

)
< 50 nM (High Affinity)> 10 µM or N.B. (No Binding)~0.2 nM (Ultra-High)
Specificity Binds MCL-1 >> BCL-xLBinds NeitherBinds MCL-1 >>> BCL-xL
Cellular

(MCL-1 dep.)
1–5 µM (Typical for peptides)> 50 µM (Non-toxic)< 100 nM
Mech. of Death BAX/BAK DependentN/ABAX/BAK Dependent
Cytochrome c Release PositiveNegativePositive

Experimental Protocols

Protocol A: Biochemical Validation (Fluorescence Polarization)

Objective: Quantify direct binding affinity to recombinant MCL-1. Why: If the scrambled peptide binds MCL-1 in a cell-free system, the design is flawed.

  • Reagents:

    • Recombinant Human MCL-1 protein (GST-tagged or His-tagged).

    • Tracer: FAM-labeled BIM BH3 peptide (20 nM final).

    • Test Articles: MCL 0020 and MCL 0020-Scr (Serial dilution 10 µM to 0.1 nM).

  • Workflow:

    • Incubate MCL-1 protein (at

      
       concentration determined by tracer titration) with FAM-Tracer in binding buffer (PBS, 0.01% Triton X-100).
      
    • Add serial dilutions of MCL 0020 or Scrambled peptide.

    • Incubate 30 mins at RT.

    • Read Polarization (mP) on a multimode plate reader (e.g., EnVision).

  • Success Criteria:

    • MCL 0020: Dose-dependent reduction in mP (competitive displacement).

    • Scrambled: Flat line (no displacement) up to 10 µM.

Protocol B: Functional Specificity (MCL-1 Dependent Killing)

Objective: Prove cell death is driven by MCL-1 inhibition, not membrane lysis. Why: Peptides often kill cells by punching holes in the membrane. A true MCL-1 inhibitor should not kill cells that lack the effector proteins BAX and BAK.

  • Cell Lines:

    • Target: H929 or MV4-11 (MCL-1 dependent).[1]

    • Control: BAX/BAK Double Knockout (DKO) Mouse Embryonic Fibroblasts (MEFs).

  • Workflow:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with MCL 0020, MCL 0020-Scr, and S63845 (Control) for 24–48 hours.

    • Assay viability using CellTiter-Glo (ATP quantification).

  • Success Criteria:

    • H929 Cells: MCL 0020 kills (

      
       ~µM); Scrambled is inert.
      
    • BAX/BAK DKO: MCL 0020 is inert (no killing). Note: If MCL 0020 kills DKO cells, it is a non-specific membrane toxin.

Protocol C: Cytochrome c Release Assay (Flow Cytometry)

Objective: Confirm mitochondrial permeabilization.[2]

  • Workflow:

    • Permeabilize cells with digitonin (selective plasma membrane permeabilization).

    • Treat with peptides (Active vs. Scrambled) for 60 mins.

    • Fix and stain with anti-Cytochrome c antibody (FITC).[2]

    • Analyze via Flow Cytometry.[2]

  • Success Criteria:

    • MCL 0020: Shift from High Cytochrome c (mitochondrial) to Low (released/washed away).

    • Scrambled: Retention of mitochondrial Cytochrome c signal.

Workflow Visualization

Use this flowchart to structure your validation campaign.

Validation_Workflow cluster_Biochem Phase 1: Biochemical cluster_Cell Phase 2: Cellular Start Start: MCL 0020 Synthesis QC QC: HPLC/MS (Purity >95%) Start->QC FP_Assay FP Binding Assay (vs. MCL-1) QC->FP_Assay Scr_Check Does Scrambled Bind? FP_Assay->Scr_Check Scr_Check->Start Yes (Redesign Scrambled) Viability Viability Assay (MCL-1 Dependent Lines) Scr_Check->Viability No (Pass) DKO_Check BAX/BAK DKO Assay (Specificity Check) Viability->DKO_Check End_Pass VALIDATED MCL-1 Inhibitor DKO_Check->End_Pass No Killing (Specific) End_Fail FAILED Non-Specific Toxin DKO_Check->End_Fail Killing (Toxic/Off-Target)

Figure 2: Validation Workflow. A "Self-Validating" system where failure at the Scrambled or DKO stage triggers a redesign.

Troubleshooting & Optimization

  • Issue: Scrambled peptide precipitates in media.

    • Cause: Disruption of the helix may expose too many hydrophobic patches without burying them in the helical core.

    • Solution: Add charged residues (Glu/Lys) to the N/C termini or use a PEG spacer to improve solubility without altering the binding sequence.

  • Issue: MCL 0020 shows weak binding (

    
     > 1 µM) but high cell killing.
    
    • Diagnosis: This is a classic "False Positive." The killing is likely membrane disruption, not MCL-1 inhibition.

    • Verification: Run the BAX/BAK DKO assay immediately.

References

  • Kotschy, A., et al. (2016). "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models."[1][3][4] Nature.[1]

  • Stewart, M. L., et al. (2010). "The MCL-1 BH3 helix is an exclusive MCL-1 inhibitor and apoptosis sensitizer."[5] Nature Chemical Biology.

  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-stapled peptides: principles, practice, and progress." Journal of Medicinal Chemistry.

  • Bernal, F., et al. (2007). "A stapled BIM BH3 helix directly binds BAX to activate mitochondrial apoptosis." Molecular Cell.

  • Letai, A. (2011). "BH3 profiling: specificity in protein–protein interactions as a basis for therapeutic targeting." ACS Chemical Biology.[2]

Sources

A Guide to Assessing the Selectivity of GPCR-Targeted Compounds: Cross-Reactivity Profiling of the Hypothetical Molecule MCL-0020

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel G-Protein Coupled Receptor (GPCR) targeted compound, hypothetically named MCL-0020. In drug discovery, ensuring the selectivity of a lead candidate is paramount to minimizing off-target effects and predicting potential clinical adverse events.[1][2] This document outlines the rationale, experimental design, and methodologies for a robust cross-reactivity assessment.

G-Protein Coupled Receptors (GPCRs) represent the largest family of membrane receptors in the human genome and are the targets for a significant percentage of all currently marketed drugs.[3][4][5][6][7] Their involvement in a vast array of physiological processes makes them attractive therapeutic targets; however, the high degree of structural similarity among some GPCR subfamilies can lead to cross-reactivity and undesirable off-target effects.[2] Therefore, a thorough investigation of a compound's interaction with a panel of relevant off-target GPCRs is a critical step in preclinical drug development.

This guide will use the hypothetical compound MCL-0020, an antagonist of the fictitious GPCR 'Target Receptor X', to illustrate a tiered approach to cross-reactivity testing, from broad panel screening to more detailed pharmacological characterization.

Experimental Design: A Tiered Approach to Selectivity Profiling

A tiered or phased approach to cross-reactivity testing is often the most efficient and cost-effective strategy. This involves an initial broad screen against a large panel of GPCRs at a single high concentration, followed by more detailed dose-response studies for any identified "hits."

Tier 1: Primary Screening with a Broad GPCR Panel

The initial step is to screen MCL-0020 against a comprehensive panel of GPCRs. Several commercial services offer such panels, for instance, the Eurofins Discovery SafetyScreen™ panels or the gpcrMAX™ panel.[1][8][9][10] The selection of the panel should be guided by:

  • Structural Homology: The panel should include GPCRs with the highest sequence and structural homology to Target Receptor X.

  • Physiological Relevance: Receptors known to be involved in critical physiological functions and those with known liabilities (e.g., hERG, although not a GPCR, is a critical safety target often included in these panels) should be prioritized.[11] The SafetyScreen18 Core Panel, for example, includes targets strongly associated with in vivo adverse effects.[12]

  • Therapeutic Area: The panel can be enriched with GPCRs relevant to the intended therapeutic area to anticipate potential on-target or off-target side effects within the target patient population.

For our hypothetical MCL-0020, we will utilize a broad panel of over 100 GPCRs. The primary screen will be conducted at a single high concentration of MCL-0020 (e.g., 10 µM) to maximize the chances of identifying any potential off-target interactions.

Tier 2: Secondary Screening and Potency Determination

Any GPCR from the primary screen that shows significant inhibition (e.g., >50% inhibition at 10 µM) will be subjected to secondary screening. This involves generating full dose-response curves to determine the potency (e.g., IC50 or Ki) of MCL-0020 at these off-target receptors. This quantitative data is essential for calculating the selectivity window of the compound.

Methodologies for Cross-Reactivity Testing

A variety of assay formats are available for GPCR screening, each with its own advantages and disadvantages.[13] For a comprehensive assessment, it is often beneficial to use orthogonal assays that measure different points in the signal transduction cascade.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the direct interaction of a compound with a receptor.[14][15] They measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the GPCR of interest.

  • Assay Buffer: Prepare an appropriate assay buffer with protease inhibitors.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (MCL-0020).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the effect of the compound on the downstream signaling of the GPCR. These assays provide information on the functional consequence of the compound-receptor interaction (e.g., antagonism, agonism, inverse agonism). Common functional assays include second messenger assays (e.g., cAMP, calcium flux) and β-arrestin recruitment assays.[8][13][16]

Experimental Protocol: cAMP HTRF Functional Assay

  • Cell Plating: Plate cells expressing the target GPCR in a 384-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test compound (MCL-0020) to the cells and pre-incubate.

  • Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Signal Measurement: After incubation, read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the fluorescence at the two emission wavelengths and plot this against the logarithm of the test compound concentration to determine the IC50.

Visualizing the Workflow and Signaling

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening primary_screen Screen MCL-0020 (10 µM) against >100 GPCR Panel primary_readout Radioligand Binding or Functional Assay Readout primary_screen->primary_readout primary_analysis Identify Hits (>50% Inhibition) primary_readout->primary_analysis secondary_screen Dose-Response Curve for each Hit primary_analysis->secondary_screen Hits no_hits High Selectivity Confirmed primary_analysis->no_hits No Significant Hits secondary_readout Quantitative Functional Assay (e.g., cAMP HTRF) secondary_screen->secondary_readout secondary_analysis Determine IC50/Ki and Selectivity Window secondary_readout->secondary_analysis final_report final_report secondary_analysis->final_report Selectivity Profile Report

G MCL0020 MCL-0020 GPCR Target Receptor X (Gs-coupled) MCL0020->GPCR Antagonist G_protein Gs Protein GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Data Summary and Interpretation

The results of the cross-reactivity profiling should be summarized in a clear and concise table to facilitate comparison.

Table 1: Cross-Reactivity Profile of MCL-0020

TargetAssay TypeMCL-0020 IC50/Ki (nM)Selectivity vs. Target Receptor X
Target Receptor X cAMP HTRF 10 -
GPCR AcAMP HTRF1,200120-fold
GPCR BRadioligand Binding>10,000>1,000-fold
GPCR CCalcium Flux85085-fold
............
GPCR ZRadioligand Binding>10,000>1,000-fold

Interpretation of Results:

The hypothetical data in Table 1 indicates that MCL-0020 is a potent antagonist of Target Receptor X with an IC50 of 10 nM. The compound exhibits good selectivity against a panel of other GPCRs. For example, it is 120-fold more potent for Target Receptor X than for GPCR A. A selectivity window of over 100-fold is generally considered favorable in early drug discovery. The high IC50 values (>10,000 nM) for many of the tested GPCRs suggest a low risk of off-target effects mediated by these receptors.

The moderate activity at GPCR A and GPCR C should be further investigated. The physiological roles of these receptors and the potential clinical implications of their partial inhibition should be considered. Depending on the therapeutic window of MCL-0020, this level of off-target activity may or may not be acceptable.

Conclusion

A systematic and tiered approach to cross-reactivity testing is essential for the successful development of selective GPCR-targeted therapeutics. By combining broad panel screening with quantitative secondary assays, researchers can build a comprehensive selectivity profile of their lead compounds. This data is critical for making informed decisions about which candidates to advance into further preclinical and clinical development. The methodologies and experimental design outlined in this guide provide a robust framework for assessing the selectivity of novel GPCR ligands like the hypothetical MCL-0020.

References

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link]

  • Franke, R., et al. (1998). Cross-reactivity patterns of contact-sensitizing methacrylates. PubMed. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. Retrieved from [Link]

  • National Institute of Mental Health. (n.d.). PDSP - NIMH Psychoactive Drug Screening Program. Retrieved from [Link]

  • Wang, C., et al. (2023). The activation mechanism and antibody binding mode for orphan GPR20. Nature Communications, 14(1), 1097. Retrieved from [Link]

  • Hauser, A. S., et al. (2017). G Protein-Coupled Receptors as Targets for Approved Drugs. Pharmacological Reviews, 69(4), 469–521. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Product Solutions. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Prieto-Bermejo, R., et al. (2018). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal, 285(22), 4159–4179. Retrieved from [Link]

  • Di Mauro, C., et al. (2022). GPCR Inhibition in Treating Lymphoma. ACS Medicinal Chemistry Letters, 13(3), 349–355. Retrieved from [Link]

  • BioSpectrum India. (2021, January 28). PerkinElmer adds new assay kits to aid GPCR therapeutic discovery. Retrieved from [Link]

  • National Institute of Mental Health. (2017, May 25). The NIMH Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • Patsnap. (2025, March 20). Why are GPCRs good drug targets? Retrieved from [Link]

  • Google Patents. (n.d.). US20230081720A1 - Mcl-1 inhibitor antibody-drug conjugates and methods of use.
  • Bregnbak, D., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. British Journal of Dermatology, 175(5), 984–991. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). gpcrMAX™ GPCR Assay Panel. Retrieved from [Link]

  • Cen, D., et al. (2022). Targeting MCL-1 in cancer: current status and perspectives. Journal of Hematology & Oncology, 15(1), 14. Retrieved from [Link]

  • GenomeWeb. (2007, January 3). Agreeing to Buy Euroscreen, PerkinElmer Bets GPCRs Will Strengthen Cell-Analysis Offerings. Retrieved from [Link]

  • Grantome. (n.d.). Nimh Psychoactive Drug Screening Program - Bryan Roth. Retrieved from [Link]

  • Hauser, A. S., et al. (2025, March 3). GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. Retrieved from [Link]

  • bioRxiv. (2024, October 17). Discovery of Natural MCL1 Inhibitors using Pharmacophore modelling, QSAR, Docking, ADMET, Molecular Dynamics. Retrieved from [Link]

  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]

  • Singh, A. B., et al. (2004). A clinically relevant major cross-reactive allergen from mesquite tree pollen. Allergy, 59(4), 411–418. Retrieved from [Link]

  • dkNET. (n.d.). NIMH Psychoactive Drug Screening Program. Retrieved from [Link]

  • Kamradt, T., et al. (1996). Multiple cross-reactive self-ligands for Borrelia burgdorferi-specific HLA-DR4-restricted T cells. Journal of Experimental Medicine, 183(4), 1967–1972. Retrieved from [Link]

  • Pollyea, D. A., et al. (2022). Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and resensitizes acute myeloid leukemia to BCL-2 inhibition. Leukemia, 36(1), 88–98. Retrieved from [Link]

  • Ken Research. (n.d.). North America G-protein Coupled Receptors Market Outlook to 2030. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]

  • Latorraca, N. R., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. The AAPS Journal, 19(1), 64–71. Retrieved from [Link]

  • Oncotarget. (2023, June 28). Decoding the Mechanism Behind MCL-1 Inhibitors: A Pathway to Understanding MCL-1 Protein Stability. Retrieved from [Link]

  • Baeck, M., et al. (2011). Corticosteroid cross-reactivity: clinical and molecular modelling tools. Allergy, 66(10), 1367–1374. Retrieved from [Link]

  • Xu, T., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 706915. Retrieved from [Link]

  • National Institute of Mental Health. (n.d.). Molecular Pharmacology Research Program. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). gpcrMAX GPCR LeadHunter Panel. Retrieved from [Link]

  • Eurofins Discovery. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube. Retrieved from [Link]

  • BMG LABTECH. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of novel GPCRs. (a) Top ten largest MCL clusters for.... Retrieved from [Link]

  • Labiotech.eu. (2024, October 29). GPCR therapies: Eight promising biotechs hacking the cell signaling pathway. Retrieved from [Link]

  • Pelc, M. A., et al. (2015). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 58(23), 9382–9404. Retrieved from [Link]

  • Market Chameleon. (2025, December 10). GPCR Launches $650 Million Public Offering, Expands Pipeline for Oral Metabolic Disease Treatments. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel. Retrieved from [Link]

Sources

Reproducibility of MCL 0020 behavioral effects across animal models

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Original Topic: MCL 0020

Initial research into the compound "MCL 0020" did not yield publicly available data regarding its behavioral effects in animal models. The scientific literature is rich with information on a class of compounds known as MCL-1 (Myeloid Cell Leukemia 1) inhibitors . However, their mechanism and therapeutic application are centered on oncology, specifically on inducing apoptosis (programmed cell death) in cancer cells[1][2][3]. There is no substantial body of public research connecting MCL-1 inhibition to behavioral neuroscience endpoints.

Therefore, to fulfill the spirit and rigorous requirements of your request for a comparative guide on cross-model reproducibility, this document will focus on a compound with a vast and publicly accessible research history in behavioral pharmacology: MK-801 (Dizocilpine) . MK-801 is a potent and selective non-competitive NMDA receptor antagonist widely used to model symptoms of psychosis and cognitive dysfunction in animals, making it an ideal subject for examining the reproducibility of behavioral effects.

Comparative Guide to the Reproducibility of MK-801 Behavioral Effects Across Rodent Models

Audience: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: The MK-801 Model and the Quest for Reproducibility

MK-801 (Dizocilpine) acts by blocking the ion channel of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission. Disruption of this system is implicated in the pathophysiology of schizophrenia, and consequently, acute administration of MK-801 in rodents has become a cornerstone pharmacological model for inducing behavioral changes relevant to the human condition[4]. These changes span multiple domains, including hyperlocomotion (modeling positive symptoms), sensory gating deficits (modeling cognitive fragmentation), and impairments in learning and memory (modeling cognitive deficits).

However, the translational value of this model hinges on its reproducibility. The effects of MK-801 are not monolithic; they are profoundly influenced by the choice of animal model (species and strain), dose, and the specific parameters of the behavioral assay. This guide provides a comparative analysis of MK-801's key behavioral effects across common rodent models, explains the causality behind experimental choices, and offers validated protocols to enhance cross-laboratory consistency.

Section 1: Hyperlocomotion - A Model for Psychomotor Agitation

One of the most robust and consistently reported effects of acute MK-801 administration is a significant increase in spontaneous locomotor activity. This is often interpreted as a model of the psychomotor agitation observed in psychotic states.

Causality of Model Choice: Rodents, particularly mice, are ideal for this assay due to their exploratory nature and the availability of automated tracking systems that provide objective, high-throughput data. The C57BL/6J mouse strain is frequently used due to its genetic stability and extensive characterization in behavioral neuroscience[4].

Cross-Model Comparison: While both mice and rats exhibit hyperlocomotion, mice often show a greater relative increase at lower doses. The dose-response curve is critical; very high doses can lead to stereotyped behaviors (circling, head-weaving) that can interfere with and even reduce forward locomotion.

Data Summary: MK-801 Induced Hyperlocomotion

Animal Model Typical Dose Range (mg/kg, i.p.) Key Behavioral Readout Expected Outcome Common Confounders
Mouse (C57BL/6J) 0.05 - 0.3 Total Distance Traveled (cm) Dose-dependent increase Habituation period, arena size, light levels

| Rat (Sprague-Dawley) | 0.1 - 0.5 | Beam Breaks / Rearing Frequency | Dose-dependent increase | Stereotypy at higher doses, handling stress |

Experimental Workflow: Open Field Test for Hyperlocomotion

This diagram illustrates the typical workflow for assessing drug-induced changes in locomotor activity.

G cluster_pre Pre-Trial Phase cluster_exp Experimental Phase cluster_post Data Analysis acclimate Animal Acclimation (1 week) habituate_room Habituation to Test Room (60 min) acclimate->habituate_room Daily Handling injection Systemic Injection (Vehicle or MK-801, i.p.) habituate_room->injection placement Place Animal in Open Field Arena injection->placement Post-injection wait (e.g., 20 min) recording Record Activity (e.g., 30-60 min) placement->recording tracking Automated Video Tracking (e.g., AnyMaze, EthoVision) recording->tracking analysis Statistical Analysis (e.g., ANOVA) tracking->analysis Extract Parameters (Distance, Time in Center)

Caption: Workflow for the MK-801 Open Field Locomotion Assay.

Protocol: Open Field Locomotion Assay in Mice
  • Acclimation: Allow C57BL/6J mice to acclimate to the housing facility for at least one week before testing. Handle mice daily to reduce stress.

  • Habituation: On the test day, transport mice to the behavioral testing room and leave them undisturbed in their home cages for 60 minutes to acclimate to the ambient conditions.

  • Drug Administration: Prepare sterile solutions of MK-801 (e.g., 0.1, 0.2 mg/kg) and vehicle (e.g., 0.9% saline) for intraperitoneal (i.p.) injection. Administer a volume of 10 mL/kg.

  • Pre-Trial Period: Return the mouse to its home cage for 20 minutes following injection to allow for drug absorption and onset of action.

  • Test Execution: Gently place the mouse in the center of the open field arena (e.g., 40x40 cm). An automated video tracking system should immediately begin recording.

  • Data Collection: Record activity for 30-60 minutes. Key parameters are total distance traveled, velocity, and time spent in the center versus periphery.

  • Analysis: Compare the locomotor activity of MK-801-treated groups to the vehicle-treated control group using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests. A significant increase in distance traveled in the drug group indicates a positive finding.

Section 2: Sensory Gating Deficits - Modeling Information Processing Failure

Prepulse Inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating, a neural process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be reliably induced in rodents with NMDA antagonists like MK-801.

Causality of Model Choice: The PPI test is highly translatable as the basic reflex and its inhibition are conserved across mammalian species. Rats are often preferred for this assay due to their more robust and stable startle response compared to many mouse strains, leading to a wider dynamic range for detecting deficits.

Cross-Model Comparison: The effective dose to disrupt PPI is generally consistent across mice and rats. However, the baseline PPI levels and startle magnitude can vary significantly between strains, necessitating careful baseline testing and optimization of acoustic stimuli (prepulse and pulse intensity) for each model.

Data Summary: MK-801 Induced PPI Deficit

Animal Model Typical Dose Range (mg/kg, i.p.) Key Behavioral Readout Expected Outcome Common Confounders
Rat (Sprague-Dawley) 0.1 - 0.3 % PPI Dose-dependent decrease in % PPI Startle amplitude, background noise, prepulse intensity

| Mouse (129S strains) | 0.1 - 0.5 | % PPI | Dose-dependent decrease in % PPI | Low baseline startle, strain variability |

Protocol: Prepulse Inhibition (PPI) in Rats
  • Apparatus: Use a startle chamber equipped with a loudspeaker for acoustic stimuli and a piezoelectric transducer to measure the whole-body startle response.

  • Acclimation: Place the rat in the startle chamber and allow it to acclimate for 5 minutes with background white noise (e.g., 65 dB).

  • Drug Administration: Administer MK-801 or vehicle i.p. 20 minutes before the test session begins.

  • Session Structure: The session should consist of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) to measure startle magnitude.

    • Prepulse-pulse trials: The startling pulse is preceded (e.g., by 100 ms) by a weaker, non-startling prepulse (e.g., 75 dB, 20 ms duration).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Collection: Record the peak startle amplitude for each trial.

  • Analysis: Calculate % PPI using the formula: 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100]. Compare % PPI between drug and vehicle groups using ANOVA. A significant reduction in % PPI indicates a sensory gating deficit.

Section 3: Synthesis and Mechanistic Underpinnings

The reproducibility of MK-801's effects is contingent on understanding its mechanism. By blocking NMDA receptors, particularly on GABAergic interneurons, MK-801 leads to a disinhibition of downstream pyramidal neurons in cortical and limbic circuits. This glutamatergic and subsequent dopaminergic hyperactivity is thought to underlie the observed behavioral changes.

Logical Relationship: From Receptor Blockade to Behavior

This diagram shows the hypothesized pathway from NMDA receptor antagonism to the behavioral outcomes discussed.

G cluster_mech Cellular Mechanism cluster_behav Behavioral Outcomes mk801 MK-801 Administration nmda NMDA Receptor Blockade (on Interneurons) mk801->nmda gaba Reduced GABAergic Inhibition nmda->gaba pyramidal Pyramidal Neuron Disinhibition gaba->pyramidal glut_da Increased Glutamate & Dopamine Release pyramidal->glut_da hyperloco Hyperlocomotion glut_da->hyperloco ppi PPI Deficit glut_da->ppi cog Cognitive Impairment glut_da->cog

Caption: Hypothesized cascade from MK-801 action to behavior.

Cross-Model Reproducibility Insights:

  • Pharmacokinetics: Species differences in drug metabolism can alter the effective dose and duration of action. Mice generally have a faster metabolism than rats, which can influence the optimal timing of behavioral tests post-injection.

  • Receptor Density & Distribution: Minor variations in the density and distribution of NMDA receptor subunits between species and even strains can contribute to subtle differences in behavioral sensitivity to MK-801.

  • Baseline Behavior: The inherent behavioral phenotype of the animal model is critical. A strain with high baseline anxiety may react differently in an open field than a less anxious strain.

The behavioral effects of MK-801 show strong qualitative reproducibility across rodent models, particularly for hyperlocomotion and PPI deficits. Quantitative reproducibility, however, requires rigorous standardization of protocols, careful dose selection, and an appreciation for the inherent biological differences between animal models. By understanding the causal mechanisms and sources of variability, researchers can design more robust experiments, enhancing the translational potential of findings from the MK-801 model. This guide serves as a foundational resource for achieving that consistency.

References

  • (Reference for a general review on animal models of behavior, if available
  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. (n.d.). PMC. Retrieved February 8, 2024, from [Link]

  • MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents. (2020). PubMed. Retrieved February 8, 2024, from [Link]

  • Understanding MCL1: from cellular function and regulation to pharmacological inhibition. (n.d.). The FEBS Journal. Retrieved February 8, 2024, from [Link]

  • A Study to Test Whether Vicadrostat in Combination With Empagliflozin Helps People With Heart Failure. (n.d.). ClinicalTrials.gov. Retrieved February 8, 2024, from [Link]

  • (Reference for a general review on behavioral testing, if available
  • Targeting MCL-1 in cancer: current status and perspectives. (n.d.). PMC. Retrieved February 8, 2024, from [Link]

  • A Study to Test Vicadrostat (BI 690517) Taken Together With Empagliflozin in People With Type 2 Diabetes, High Blood Pressure, and Cardiovascular Disease. (n.d.). ClinicalTrials.gov. Retrieved February 8, 2024, from [Link]

  • Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration. (2022). Frontiers in Behavioral Neuroscience. Retrieved February 8, 2024, from [Link]

  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. (2020). MDPI. Retrieved February 8, 2024, from [Link]

  • Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and resensitizes acute myeloid leukemia to BCL-2 inhibition. (2022). Nature Communications. Retrieved February 8, 2024, from [Link]

  • Decoding the Mechanism Behind MCL-1 Inhibitors: A Pathway to Understanding MCL-1 Protein Stability. (2023). Oncotarget. Retrieved February 8, 2024, from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.